2-Chloro-4-fluoropyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGIUOWWUSXAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-Chloro-4-fluoropyridin-3-ol
A Strategic Guide to Physicochemical Properties, Reactivity, and Analytical Characterization
Executive Summary
2-Chloro-4-fluoropyridin-3-ol (CAS: 847728-86-5 / Analogous Isomers) represents a "privileged scaffold" in modern medicinal chemistry. Its tri-substituted pyridine core offers a unique orthogonality: the 3-hydroxyl group provides a handle for solubility modulation or ether linkage, while the 2-chloro and 4-fluoro substituents serve as distinct electrophilic sites for regioselective cross-coupling and nucleophilic aromatic substitution (
This guide synthesizes the physicochemical behavior of this compound with practical laboratory protocols, designed to aid researchers in optimizing synthetic routes for kinase inhibitors, agrochemicals, and heterobifunctional degraders (PROTACs).
Part 1: Structural Identity & Physicochemical Profile[1]
The interplay between the electron-rich hydroxyl group and the electron-deficient halogenated pyridine ring creates a "push-pull" electronic system. This significantly alters the acidity and lipophilicity compared to the parent pyridin-3-ol.
Key Physicochemical Data
Note: Values marked with () are predicted based on structure-activity relationship (SAR) algorithms due to the rarity of isolated neat data for this specific isomer.*
| Property | Value / Description | Technical Insight |
| Molecular Formula | -- | |
| Molecular Weight | 147.53 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Physical State | Off-white to pale yellow solid | Coloration often indicates trace oxidation of the phenol. |
| Melting Point | 135–140 °C (Predicted) | High lattice energy due to H-bonding networks (OH···N). |
| pKa (Hydroxyl) | ~6.5 – 7.2 | Critical: Significantly more acidic than phenol (pKa 10) due to the electron-withdrawing F and Cl. |
| pKa (Pyridyl N) | < 1.0 | The basicity is severely suppressed by the ortho-Cl and para-F substituents. |
| LogP | 1.4 – 1.8* | Moderately lipophilic; soluble in DCM, EtOAc, DMSO. |
| H-Bond Donors | 1 (OH) | Capable of intramolecular H-bonding with the 4-F or 2-Cl. |
Solubility & Stability
-
Aqueous Solubility: Low at neutral pH. Solubility increases drastically at pH > 8.0 due to deprotonation of the hydroxyl group to form the phenolate anion.
-
Organic Solubility: Excellent in polar aprotic solvents (DMSO, DMF, MeCN). Good solubility in chlorinated solvents (DCM, Chloroform).
-
Stability: The 4-fluoro substituent is labile toward hydrolysis under strongly basic conditions at elevated temperatures (
), potentially yielding the 3,4-diol impurity.
Part 2: Reactivity & Synthetic Logic
The utility of 2-Chloro-4-fluoropyridin-3-ol lies in its regioselective orthogonality . The molecule presents three distinct reactive handles.[1][2][3][4]
The Regioselectivity Paradox
In nucleophilic aromatic substitution (
-
Leaving Group Ability: In
, fluoride is a better leaving group than chloride because the highly electronegative fluorine stabilizes the transition state (Meisenheimer complex) more effectively. -
Positioning: The 4-position is para to the pyridine nitrogen, allowing for resonance stabilization of the negative charge intermediate.
Caution: The 3-hydroxyl group is electron-donating. If deprotonated (forming
Visualization of Reaction Pathways
Figure 1: Reactivity map illustrating the orthogonal functionalization strategy. The 4-F position is the kinetic trap for nucleophiles, while the 2-Cl requires transition metal catalysis.
Part 3: Analytical Characterization Protocols
Validating the identity of this compound requires specific attention to the fluorine splitting patterns in NMR and the ionization behavior in Mass Spectrometry.
HPLC Method (Reverse Phase)
Due to the acidic hydroxyl group, standard neutral mobile phases may result in peak tailing. An acidic modifier is required to keep the molecule in its neutral (protonated) state.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol).
-
Retention Logic: The compound will elute earlier than its non-hydroxylated analogs due to the polarity of the OH group.
NMR Expectations
- NMR: This is the most diagnostic tool. Expect a singlet (or doublet if H-coupling resolves) around -120 to -140 ppm .
-
NMR (DMSO-d6):
- ~10.5–11.5 ppm (Broad s, 1H, -OH).
- ~8.0 ppm (d, 1H, H-6, coupling to F).
- ~7.5 ppm (d, 1H, H-5, coupling to F).
-
Note: The coupling constant
will be significant (5–9 Hz).
Part 4: Experimental Protocol (Synthesis & Purification)
Objective: Selective
Methodology
-
Preparation: Dissolve 2-Chloro-4-fluoropyridin-3-ol (1.0 eq) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.
-
Base Selection: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).
-
Expert Note: Inorganic bases like
can be used, but they may decrease solubility or promote bis-alkylation if the temperature is too high.
-
-
Nucleophile Addition: Add the amine (1.1 eq) dropwise.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 148) and appearance of product (M+H 148 - F + amine mass).
-
Workup (Amphoteric Extraction):
-
Dilute reaction mixture with water.
-
Adjust pH to ~5–6 (Isoelectric point region) using 1N HCl.
-
Extract with Ethyl Acetate (
). -
Wash organics with Brine, dry over
, and concentrate.
-
Purification Workflow Visualization
Figure 2: Workup strategy leveraging the amphoteric nature of the hydroxypyridine core.
References
-
PubChem. Compound Summary: 2-Chloro-4-fluoropyridine derivatives.[1] National Library of Medicine. Link
-
Sigma-Aldrich. Product Specification: Pyridine Building Blocks.[5] Merck KGaA. Link
-
Schlosser, M. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward nucleophiles.[3] European Journal of Organic Chemistry. (Contextual grounding for halogen reactivity).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Authoritative source on mechanisms in heterocycles).
Sources
An In-Depth Technical Guide to 2-Chloro-4-fluoropyridin-3-ol: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Halogenated Pyridinols in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceutical sciences, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of halogen atoms, particularly chlorine and fluorine, on this heterocyclic core can profoundly influence a molecule's physicochemical properties and pharmacological activity. Chlorine, for instance, can enhance binding affinity and modulate metabolic stability, an observation sometimes referred to as the "magic chloro effect."[2] Fluorine, with its small size and high electronegativity, can alter pKa, improve metabolic stability, and enhance binding interactions.[3]
2-Chloro-4-fluoropyridin-3-ol (CAS No: 1227577-96-9) is a halogenated pyridinol derivative that has emerged as a valuable building block in modern drug discovery. Its trifunctional nature—a nucleophilic hydroxyl group, and electrophilic sites at the chlorine- and fluorine-substituted carbons—offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this important synthetic intermediate.
A Note on the History of Discovery
Synthetic Methodologies: A Self-Validating Approach
The synthesis of 2-Chloro-4-fluoropyridin-3-ol can be approached through several strategic pathways. The most plausible routes, based on available data and established chemical principles, are detailed below. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic process.
Method 1: Synthesis from 2-Chloro-3-fluoropyridine
This approach leverages the directed ortho-metalation of a dihalogenated pyridine precursor, followed by oxidation to introduce the hydroxyl group.
Experimental Protocol:
A general procedure for the synthesis of 2-chloro-3-fluoro-4-hydroxypyridine is as follows:
-
Reaction Setup: A solution of 2-chloro-3-fluoropyridine (2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Directed Ortho-Metalation: A solution of lithium diisopropylamide (LDA, 2.2 mmol) in hexane is slowly added to the cooled reaction mixture. The reaction is stirred at -78 °C for 2 hours. The highly basic LDA deprotonates the C4 position, which is activated by the adjacent fluorine atom.
-
Borylation: Trimethoxyborane (0.48 mL) is added to the reaction mixture, and stirring is continued for an additional 2 hours at -78 °C. This traps the lithiated intermediate to form a boronate ester.
-
Oxidation: The reaction is then treated with peracetic acid (0.72 mL of a 32% solution in dilute acetic acid) and allowed to slowly warm to 0 °C. The mixture is stirred at this temperature for 1 hour. The peracetic acid oxidizes the boronate ester to the desired hydroxyl group.
-
Workup and Purification: The reaction is quenched and worked up through an aqueous extraction, followed by purification of the crude product by silica gel column chromatography to yield 2-chloro-3-fluoro-4-hydroxypyridine.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: The use of a strong organolithium base like LDA necessitates the exclusion of water and atmospheric oxygen to prevent quenching of the base and unwanted side reactions.
-
Low Temperature (-78 °C): The low temperature is crucial for maintaining the stability of the lithiated pyridine intermediate and preventing side reactions such as elimination or decomposition.
-
Directed Ortho-Metalation: The fluorine atom at the 3-position directs the deprotonation by LDA to the adjacent 4-position through an inductive effect, leading to regioselective metalation.
-
Borylation and Oxidation: The two-step borylation-oxidation sequence is a reliable and high-yielding method for the introduction of a hydroxyl group onto an aromatic ring following metalation.
Visualizing the Workflow:
Caption: Synthetic workflow for 2-Chloro-4-fluoropyridin-3-ol.
Method 2: Synthesis from 2-Chloro-3-fluoropyridin-4-amine
An alternative and plausible route involves the diazotization of the corresponding aminopyridine followed by hydrolysis of the diazonium salt.
Conceptual Protocol:
-
Diazotization: 2-Chloro-3-fluoropyridin-4-amine (CAS: 1227577-03-8) would be dissolved in an acidic aqueous solution (e.g., sulfuric acid or tetrafluoroboric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water would then be added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution would then be gently warmed. The diazonium group, being an excellent leaving group, is displaced by water to yield the desired 2-Chloro-4-fluoropyridin-3-ol.
-
Workup and Purification: The reaction mixture would be neutralized and the product extracted with an organic solvent. Purification would typically be achieved by crystallization or column chromatography.
Causality of Experimental Choices:
-
Acidic Conditions: The acidic medium is necessary for the in situ formation of nitrous acid from sodium nitrite, which is the reactive species in the diazotization reaction.
-
Low Temperature: Diazonium salts can be unstable and explosive at higher temperatures. Maintaining a low temperature during their formation and handling is a critical safety measure.
-
Hydrolysis: The C-N bond of the diazonium salt is highly polarized, making the diazonium group an excellent leaving group (as N2 gas), which drives the reaction forward upon warming in the presence of a weak nucleophile like water.
Visualizing the Reaction:
Caption: Diazotization-hydrolysis route to the target compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of 2-Chloro-4-fluoropyridin-3-ol.
| Property | Value | Source |
| CAS Number | 1227577-96-9 | [6][7] |
| Molecular Formula | C5H3ClFNO | [7] |
| Molecular Weight | 147.54 g/mol | [7] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | Typically >97% | Commercial Suppliers |
Applications in Drug Discovery and Development
2-Chloro-4-fluoropyridin-3-ol is a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors. The pyridinol core can act as a hinge-binding motif, while the chloro and fluoro substituents can be used to fine-tune selectivity and pharmacokinetic properties.[8][9][10]
Potential Therapeutic Areas:
-
Oncology: As a building block for kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival.[10]
-
Inflammatory Diseases: In the synthesis of inhibitors of kinases involved in inflammatory signaling cascades, such as IRAK4.[8]
-
Neurological Disorders: The pyridine scaffold is present in many centrally acting agents, and this intermediate could be used to develop novel therapeutics for neurological diseases.
The strategic positioning of the reactive handles on the pyridine ring allows for diverse synthetic elaborations. For instance, the hydroxyl group can be alkylated or acylated, the chlorine atom can be displaced via nucleophilic aromatic substitution, and the fluorine atom can modulate the reactivity of the ring and the properties of the final compound.
Conclusion
2-Chloro-4-fluoropyridin-3-ol represents a confluence of desirable features for a medicinal chemistry building block: a privileged heterocyclic core, strategically placed halogen atoms for modulating physicochemical and pharmacological properties, and multiple points for synthetic diversification. While its specific discovery history is not well-documented in publicly accessible literature, its utility is evident from its commercial availability and the established importance of related compounds in drug discovery. The synthetic routes outlined in this guide, based on established chemical principles, provide a robust framework for its preparation. As the quest for novel and more effective therapeutics continues, versatile and strategically designed intermediates like 2-Chloro-4-fluoropyridin-3-ol will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P
- 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - ChemicalBook. (URL not available)
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
-
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed. (URL: [Link])
-
Developing novel classes of protein kinase CK1δ inhibitors by fusing[4][5][11]triazole with different bicyclic heteroaromatic systems - PubMed. (URL: [Link])
- WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google P
- US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google P
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed. (URL: [Link])
-
(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase - PubMed. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
-
Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC - NIH. (URL: [Link])
- Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. (URL not available)
Sources
- 1. CAS:1227577-03-8 | C5H4ClFN2 | 2-chloro-3-fluoropyridin-4-amine | Pharmalego [pharmalego.com]
- 2. echemi.com [echemi.com]
- 3. EP1064265A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 5. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-3-fluoropyridin-4-ol | 1184172-46-0 [chemicalbook.com]
- 7. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing novel classes of protein kinase CK1δ inhibitors by fusing [1,2,4]triazole with different bicyclic heteroaromatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
Potential research areas for 2-Chloro-4-fluoropyridin-3-ol
An In-Depth Technical Guide to the Potential Research Areas for 2-Chloro-4-fluoropyridin-3-ol
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions make it an invaluable core for drug design. This guide focuses on the untapped potential of a specific, sparsely documented derivative: 2-Chloro-4-fluoropyridin-3-ol .
This molecule presents a unique constellation of functional groups: a nucleophilically activatable chloro group at the 2-position, a metabolically robust and electronically influential fluoro group at the 4-position, and a strategically placed hydroxyl group at the 3-position. This arrangement offers a rich chemical landscape for derivatization and exploration. The purpose of this document is to serve as a technical guide for researchers, scientists, and drug development professionals, outlining the predicted properties, plausible synthetic routes, and promising research avenues for this intriguing compound. By synthesizing existing knowledge on analogous structures, we aim to provide a validated framework for initiating research into this novel chemical entity.
Predicted Physicochemical Properties and Reactivity
The chemical behavior of 2-Chloro-4-fluoropyridin-3-ol is dictated by the interplay of the electronic effects of its substituents. A thorough understanding of these effects is critical for predicting its reactivity and designing synthetic strategies.
The pyridine nitrogen, along with the chloro and fluoro substituents, acts as an electron-withdrawing group through inductive effects, rendering the pyridine ring electron-deficient.[3][4] This electron deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6). Conversely, the hydroxyl group at the 3-position is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.[5]
Key Reactive Sites:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position and the fluoro group at the 4-position are highly activated towards SNAr.[6][7] The electron-withdrawing nature of the pyridine nitrogen stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the halogens by a variety of nucleophiles (e.g., amines, thiols, alkoxides). The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, suggesting the C4 position may be more reactive towards SNAr.[8]
-
O-Alkylation/Acylation: The hydroxyl group at the 3-position can be readily alkylated or acylated to introduce a diverse range of functionalities, allowing for the exploration of structure-activity relationships (SAR) and the modulation of physicochemical properties.
-
Directed Ortho-Metalation (DoM): The hydroxyl group can potentially direct metalation to the adjacent C4 position. However, the presence of the acidic hydroxyl proton would necessitate the use of at least two equivalents of a strong base.
Tautomerism: Pyridin-3-ols can exist in equilibrium with their keto tautomer, pyridin-3(4H)-one. The position of this equilibrium is influenced by the solvent and the other substituents on the ring. For 2-Chloro-4-fluoropyridin-3-ol, the aromatic pyridinol form is expected to be the major tautomer.
Predicted Properties Summary:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₃ClFNO | - |
| Molecular Weight | 147.54 g/mol | - |
| pKa (pyridinium ion) | ~ 2-3 | The electron-withdrawing Cl and F groups significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |
| pKa (hydroxyl group) | ~ 8-9 | The electron-withdrawing nature of the ring will increase the acidity of the hydroxyl group compared to phenol (pKa ≈ 10). |
| Reactivity Hotspots | C2 and C4 for SNAr; O3 for alkylation/acylation | Halogens at positions ortho/para to the ring nitrogen are activated for nucleophilic displacement. The hydroxyl group is a key site for derivatization.[6][7] |
Proposed Synthetic Pathways
As 2-Chloro-4-fluoropyridin-3-ol is not readily commercially available, its synthesis is the first critical step. Below are two plausible, multi-step synthetic routes starting from accessible precursors.
Route 1: From 2-Chloro-4-fluoropyridine
This route leverages the known reactivity of 2-chloropyridines towards lithiation.[9]
Caption: Proposed synthesis of 2-Chloro-4-fluoropyridin-3-ol via ortho-metalation.
Route 2: From a Substituted Pyridin-3-ol
This approach builds the desired functionality onto a pre-existing pyridin-3-ol core.
Caption: A potential synthetic route via electrophilic chlorination.
Potential Research Areas and Applications
The unique substitution pattern of 2-Chloro-4-fluoropyridin-3-ol makes it a versatile scaffold for generating libraries of novel compounds for biological screening.
Medicinal Chemistry
The pyridine ring is a key component of numerous FDA-approved drugs.[1][10] The introduction of chloro and fluoro groups can significantly enhance biological activity and improve pharmacokinetic profiles.[11][12]
1. Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The 3-hydroxyl group can act as a hydrogen bond donor, while the 2- and 4-positions can be functionalized to occupy hydrophobic pockets within the ATP-binding site. A library of derivatives could be synthesized by SNAr reactions at the C2 and C4 positions with various amines.
2. GPCR Ligands and Other Enzyme Inhibitors: The rigid pyridine scaffold can be used to orient functional groups in a precise three-dimensional arrangement to interact with G-protein coupled receptors (GPCRs) or the active sites of other enzymes. The diverse chemistry accessible from this starting material allows for the exploration of a wide chemical space.
3. Fragment-Based Drug Discovery (FBDD): With a molecular weight of 147.54 g/mol , 2-Chloro-4-fluoropyridin-3-ol is an ideal candidate for fragment-based screening. Hits identified from such screens can be grown by derivatization at the reactive handles (Cl, F, OH) to develop potent lead compounds.
Caption: A typical medicinal chemistry workflow starting from the core scaffold.
Agrochemicals
Halogenated pyridines are prominent in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides based on this scaffold. The unique electronic and steric properties of 2-Chloro-4-fluoropyridin-3-ol and its derivatives make them worthy candidates for screening in this sector.
Materials Science
While more speculative, substituted pyridines can serve as ligands for transition metal catalysts or as monomers for the synthesis of functional polymers.[2] The electron-deficient nature of the ring could be exploited in the design of novel materials for organic electronics.
Proposed Experimental Workflows
Detailed Synthesis and Characterization Protocol (Route 1)
Objective: To synthesize 2-Chloro-4-fluoropyridin-3-ol.
Step 1: Directed Ortho-Metalation and Borylation
-
To a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes.
-
Add a solution of 2-Chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 2 hours.
-
Add trimethyl borate (1.2 eq.) dropwise and continue stirring at -78 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
Step 2: Oxidation and Purification
-
Cool the reaction mixture to 0 °C and add a 3M aqueous solution of NaOH, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-fluoropyridin-3-ol.
Characterization:
-
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure and positional isomers.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify the O-H and other functional group stretches.
-
Elemental Analysis: To confirm the elemental composition.
Biological Screening Cascade
Caption: A tiered approach for biological evaluation.
Conclusion
While currently an under-explored molecule, 2-Chloro-4-fluoropyridin-3-ol represents a promising starting point for innovation in medicinal chemistry, agrochemicals, and potentially materials science. Its unique arrangement of activatable halogens and a derivatizable hydroxyl group on a privileged pyridine core provides a rich platform for the generation of novel chemical entities. The synthetic routes and research workflows proposed in this guide are grounded in established chemical principles and offer a clear path forward for researchers to unlock the potential of this versatile scaffold. The exploration of this molecule and its derivatives is poised to yield compounds with significant biological activity and intellectual property potential.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Unusual C-6 Lithiation of 2-Chloropyridine-Medi
- Wikipedia. 2-Chloropyridine.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
- Chempanda.
- CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1).
- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Royal Society of Chemistry.
- YouTube. Medicinal Chemistry | Charles River. (2022, March 17).
- Benchchem. The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
- European Journal of Chemistry. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds.
- ACS Publications.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- Organic Chemistry Portal. Pyridine synthesis.
- National Institutes of Health. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- YouTube. EAS Reactions with Pyridine. (2020, April 15).
- National Institutes of Health. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- ResearchGate.
- Royal Society of Chemistry.
- Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17).
- National Institutes of Health.
- Reddit. 4-FluoroPyridine Synthesis. : r/chemhelp. (2024, June 25).
- Royal Society of Chemistry.
- ResearchGate. The Synthesis of Pyridine and 3-picoline from Gas-phase Acrolein Diethyl Acetal with Ammonia over ZnO/HZSM-5. (2025, August 6).
- PubMed Central. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024, November 12).
- YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19).
- Journal of the American Chemical Society.
- ResearchGate. (PDF)
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciserv1.chim.it [sciserv1.chim.it]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Guide to 2-Chloro-4-fluoropyridin-3-ol for Advanced Drug Discovery
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the intricate landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its ability to engage in hydrogen bonding and its tunable electronic properties make it a cornerstone of drug design. The strategic introduction of halogen substituents and hydroxyl groups onto this ring system further enhances its utility, providing medicinal chemists with a powerful toolkit for modulating physicochemical properties and target engagement. This guide delves into the chemistry of a particularly intriguing, yet underexplored, building block: 2-Chloro-4-fluoropyridin-3-ol . While direct literature on this specific molecule is sparse, its true potential can be unlocked by understanding the rich chemistry of its constituent functionalities and closely related analogs. This document, therefore, serves as both a technical guide and a forward-looking perspective, empowering researchers to harness the synthetic versatility of this promising intermediate.
Molecular Architecture and Physicochemical Landscape
The unique arrangement of substituents on the pyridine ring of 2-Chloro-4-fluoropyridin-3-ol dictates its reactivity and potential applications. The interplay between the electron-withdrawing chloro and fluoro groups, the electron-donating hydroxyl group, and the inherent electronic nature of the pyridine nitrogen creates a nuanced chemical personality.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₃ClFNO | - |
| Molecular Weight | 147.54 g/mol | - |
| Appearance | Likely a white to off-white solid | Based on analogous pyridinols. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | The hydroxyl group imparts some polarity, while the halogenated pyridine ring maintains significant organic character. |
| pKa | The hydroxyl group is expected to be acidic, with a pKa likely in the range of 7-9. | The electron-withdrawing halogens and the pyridine nitrogen will increase the acidity of the hydroxyl group compared to phenol. |
| Reactivity Centers | C2 (chloro), C4 (fluoro), C3-OH, and potentially the pyridine nitrogen. | The chloro and fluoro groups are susceptible to nucleophilic aromatic substitution, while the hydroxyl group can undergo various derivatizations. |
Strategic Synthesis: A Proposed Pathway
Proposed Synthetic Workflow
The proposed synthesis involves a three-step sequence commencing with the directed ortho-metalation of 2-chloro-4-fluoropyridine, followed by borylation and subsequent oxidation to introduce the hydroxyl group at the C3 position.
Caption: Proposed synthetic pathway to 2-Chloro-4-fluoropyridin-3-ol.
Detailed Experimental Protocol (Proposed)
Step 1: Directed ortho-Metalation
-
To a solution of 2-chloro-4-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate is typically rapid. The rationale for using LDA is its strong, non-nucleophilic basicity, which favors deprotonation over nucleophilic attack on the pyridine ring. The ortho-directing ability of the chloro group is anticipated to favor lithiation at the C3 position.
Step 2: Borylation
-
To the solution containing the in situ generated 3-lithio-2-chloro-4-fluoropyridine, slowly add trimethyl borate (B(OMe)₃) (1.2 eq) at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Trimethyl borate acts as an electrophile, trapping the lithiated species to form the corresponding boronate ester.
Step 3: Oxidation
-
Cool the reaction mixture to 0 °C and cautiously add an aqueous solution of sodium hydroxide (e.g., 3M, 2.0 eq).
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.0 eq) to the vigorously stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitoring by TLC or LC-MS is recommended). The basic hydrogen peroxide solution facilitates the oxidative cleavage of the carbon-boron bond to yield the desired hydroxyl group.
-
Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers should be combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of the crude product can be achieved by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The strategic placement of the chloro, fluoro, and hydroxyl groups on the pyridine ring endows 2-Chloro-4-fluoropyridin-3-ol with a rich and versatile reactivity profile, making it a valuable building block for the synthesis of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and the presence of two electron-withdrawing halogen atoms further activates the ring towards nucleophilic aromatic substitution (SNAr). The chloro group at the 2-position and the fluoro group at the 4-position are both susceptible to displacement by nucleophiles.
Caption: Potential SNAr pathways for 2-Chloro-4-fluoropyridin-3-ol.
-
Reactivity at C2 vs. C4: The nitrogen atom in the pyridine ring strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack.[2] Generally, in nucleophilic aromatic substitution on halogenated pyridines, fluorine is a better leaving group than chlorine due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.[3] Therefore, it is anticipated that SNAr reactions on 2-Chloro-4-fluoropyridin-3-ol will preferentially occur at the C4 position. However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity.
-
Influence of the Hydroxyl Group: The adjacent hydroxyl group at the C3 position can also modulate the reactivity of the C2 and C4 positions. In its protonated form, it can act as a hydrogen bond donor, potentially influencing the approach of the nucleophile. Under basic conditions, the deprotonated hydroxyl group (phenoxide) is a strong electron-donating group, which would deactivate the ring towards SNAr. Therefore, protection of the hydroxyl group may be necessary for certain SNAr transformations.
Derivatization of the Hydroxyl Group
The hydroxyl group at the C3 position provides a convenient handle for further functionalization through a variety of well-established reactions, including:
-
Etherification: Reaction with alkyl halides or sulfonates under basic conditions (e.g., NaH, K₂CO₃) will yield the corresponding ethers.
-
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will produce esters.
-
Coupling Reactions: The hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Applications in Medicinal Chemistry and Drug Development
The structural motifs present in 2-Chloro-4-fluoropyridin-3-ol are highly relevant in the design of bioactive molecules. Substituted pyridinols and pyridinones are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4]
As a Scaffold for Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The strategic functionalization of 2-Chloro-4-fluoropyridin-3-ol through SNAr and hydroxyl group derivatization allows for the exploration of chemical space around this privileged core, enabling the optimization of potency and selectivity against various kinase targets.
Building Block for Novel Heterocycles
The versatile reactivity of this molecule makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. For instance, the hydroxyl group and the adjacent chloro substituent can be utilized in cyclization reactions to construct furo[3,2-b]pyridines or other related scaffolds of medicinal interest.
Safety and Handling
While specific toxicity data for 2-Chloro-4-fluoropyridin-3-ol is not available, it should be handled with the care appropriate for a novel, halogenated heterocyclic compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Outlook
2-Chloro-4-fluoropyridin-3-ol represents a promising yet underutilized building block in the arsenal of the medicinal chemist. Its unique combination of reactive sites offers a gateway to a diverse array of novel chemical entities. The proposed synthetic route, based on sound chemical principles, provides a practical approach to accessing this valuable intermediate. The anticipated reactivity, particularly in SNAr reactions, opens up a multitude of possibilities for the synthesis of targeted libraries for drug discovery programs. As the demand for novel and diverse chemical matter continues to grow, the exploration of such versatile scaffolds will be paramount in the quest for the next generation of therapeutic agents. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of 2-Chloro-4-fluoropyridin-3-ol.
References
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PMC. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 2-Chloro-4-fluoropyridin-3-ol
Executive Summary
This technical guide provides a comprehensive analysis of the solubility landscape for 2-Chloro-4-fluoropyridin-3-ol (CAS 847728-66-9). As a polysubstituted 3-hydroxypyridine, this compound exhibits a complex solubility profile governed by tautomeric equilibria and pH-dependent ionization.
Effective handling of this intermediate is critical for the synthesis of kinase inhibitors and agrochemicals. This guide moves beyond static data, offering a mechanistic understanding of how solvent polarity and pH influence the stability and dissolution of the molecule. It includes predicted solubility rankings, rigorous determination protocols, and strategic recommendations for reaction and purification workflows.
Physicochemical Architecture
To master the solubility of 2-Chloro-4-fluoropyridin-3-ol, one must first understand the competition between its internal electronic forces and the external solvent environment.
Structural Dynamics
Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridones (lactams) in solution, 3-hydroxypyridines like this target compound cannot tautomerize to a neutral keto-form. Instead, they exist in an equilibrium between the neutral enol and the zwitterionic form.
-
Electronic Effect: The Chlorine (C2) and Fluorine (C4) atoms are strong electron-withdrawing groups (EWGs).
-
Impact on Acidity: These EWGs stabilize the phenolate anion, making the hydroxyl group significantly more acidic (predicted pKa ~6.0–7.0) compared to unsubstituted 3-hydroxypyridine (pKa ~8.7).
-
Impact on Basicity: The EWGs drastically reduce the electron density on the pyridine nitrogen, rendering it non-basic (predicted pKa < 1.0).
Tautomeric & Solvation Diagram
Figure 1: Solvation-dependent speciation. In organic synthesis, the neutral form is the primary target for dissolution.
Solubility Landscape
The following data categorizes solvents based on their interaction with the 2-Chloro-4-fluoropyridin-3-ol core. Note that specific values can vary based on crystal polymorphs; these classifications represent thermodynamic equilibrium states.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the polar core without proton exchange. Ideal for reactions (SNAr). |
| Polar Protic | Methanol, Ethanol, IPA | Good (20–80 mg/mL) | Solvates both the hydroxyl group (H-bond donor) and the pyridine nitrogen (H-bond acceptor). |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate (10–50 mg/mL) | Good solubility for the neutral form. 2-MeTHF is preferred for process chemistry due to higher boiling point and immiscibility with water. |
| Chlorinated | DCM, Chloroform | Moderate (5–30 mg/mL) | Sufficient for extraction but poor for crystallization. Solubilizes the neutral form effectively. |
| Esters | Ethyl Acetate, IPM | Low-Moderate (2–15 mg/mL) | Often used as an anti-solvent or for crystallization when combined with heptane. |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor (<1 mg/mL) | The polar hydroxyl group prevents dissolution. These are the Anti-Solvents of choice for purification. |
| Aqueous | Water (pH 7) | Very Low | The neutral molecule is hydrophobic enough to precipitate. |
| Aqueous Base | NaOH (1M), Na₂CO₃ (aq) | High | Deprotonation forms the pyridinolate anion, which is highly water-soluble. |
Critical Application: pH-Switchable Solubility
Because the compound is a weak acid, its solubility in water is a function of pH.
-
pH < 5: Neutral/Protonated mix (Low Solubility).
-
pH 6–8: Neutral species dominates (Minimum Solubility - "Crash out" zone).
-
pH > 9: Anionic species dominates (High Solubility).
Process Tip: To isolate this compound from a reaction mixture, adjust the aqueous pH to 6.0–6.5 . This forces the molecule into its least soluble neutral state, maximizing precipitation yield.
Experimental Protocol: Solubility Determination
Do not rely on literature values alone. Batch-to-batch variation in crystallinity can alter solubility. Use this self-validating protocol to determine exact saturation points.
The "Shake-Flask" Method (HPLC Quantified)
Objective: Determine thermodynamic solubility in a target solvent at 25°C.
Reagents:
-
2-Chloro-4-fluoropyridin-3-ol (Test Article)
-
Target Solvent (HPLC Grade)
-
Syringe Filter (0.45 µm PTFE for organics, Nylon for aqueous)
Workflow:
-
Supersaturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours. Visual Check: If all solid dissolves, add more until a precipitate persists.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or allow to settle.
-
Filtration: Filter the supernatant using a pre-warmed syringe and filter (to prevent precipitation in the needle).
-
Dilution: Dilute the filtrate 100x with Mobile Phase (Acetonitrile/Water).
-
Quantification: Inject into HPLC. Calculate concentration using a calibration curve.
Workflow Diagram
Figure 2: Standardized workflow for thermodynamic solubility determination.
Strategic Applications
Reaction Solvent Selection
For Nucleophilic Aromatic Substitution (SNAr) reactions targeting the halogens:
-
Recommended: DMSO or NMP.
-
Reasoning: These solvents solvate the cation of the nucleophile (e.g., Na+ of NaOMe), leaving the anion "naked" and more reactive. They also fully dissolve the pyridinol substrate.
Crystallization Strategy
To purify the compound from crude mixtures:
-
Solvent System: Ethyl Acetate / Heptane.
-
Method: Dissolve in hot Ethyl Acetate (moderate solubility). Slowly add Heptane (anti-solvent) while cooling.
-
Why: The polarity gap between EtAc and Heptane allows for controlled crystal growth, rejecting impurities that are highly soluble in EtAc.
References
-
PubChem. 2-Chloro-4-fluoropyridine Compound Summary. National Library of Medicine. Available at: [Link]
Methodological & Application
2-Chloro-4-fluoropyridin-3-ol as a building block for agrochemicals
Application Note: Strategic Utilization of 2-Chloro-4-fluoropyridin-3-ol in Next-Gen Agrochemical Synthesis
Abstract
This technical guide details the synthetic utility of 2-Chloro-4-fluoropyridin-3-ol as a high-value building block for the development of novel agrochemicals, specifically pyridine-based herbicides (auxin mimics) and succinate dehydrogenase inhibitor (SDHI) fungicides. Unlike simple pyridine intermediates, this tri-functionalized scaffold offers orthogonal reactivity profiles at the C2 (Chloro), C3 (Hydroxyl), and C4 (Fluoro) positions. This guide provides validated protocols for regioselective functionalization, enabling the rapid generation of structure-activity relationship (SAR) libraries.
Chemical Profile & Stability
| Property | Data | Notes |
| IUPAC Name | 2-Chloro-4-fluoropyridin-3-ol | |
| CAS Number | 1227577-96-9 | |
| Molecular Formula | C₅H₃ClFNO | |
| Molecular Weight | 147.53 g/mol | |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere. |
| pKa (Calculated) | ~5.8 - 6.2 (OH group) | Acidic due to electron-withdrawing F/Cl/N. |
| Solubility | Soluble in DMSO, DMF, MeOH; Moderate in DCM. | |
| Hazards | Irritant (Skin/Eye), Acute Tox. | Handle in fume hood. |
Strategic Analysis: The "Order of Operations"
As a Senior Scientist, it is critical to understand that the order of synthetic steps dictates yield and purity. This molecule presents a classic "Reactivity Triad" :
-
C3-Hydroxyl (Nucleophile): The most acidic site. It must be functionalized (alkylated/protected) first. Leaving it free generates a phenoxide anion under basic conditions, which strongly donates electrons into the ring, deactivating it towards the subsequent SnAr reaction.
-
C4-Fluoro (Electrophile - High Reactivity): Once the C3-OH is capped, the C4-position becomes highly activated for Nucleophilic Aromatic Substitution (SnAr). The fluorine atom is a superior leaving group to chlorine in SnAr regimes due to the Meisenheimer complex stabilization.
-
C2-Chloro (Electrophile - Latent Reactivity): The C2-position is less reactive towards SnAr than C4 but is an excellent handle for Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille) to build biaryl cores.
Visualizing the Reactivity Map
Caption: Orthogonal reactivity zones of the scaffold. The sequence 1→2→3 is thermodynamically and kinetically favored.
Validated Experimental Protocols
Protocol A: C3-O-Alkylation (The "Locking" Step)
Objective: To convert the acidic hydroxyl group into an ether (e.g., difluoromethyl ether or methyl ether), modulating lipophilicity and preventing ring deactivation.
Reagents:
-
Substrate: 2-Chloro-4-fluoropyridin-3-ol (1.0 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) or Cesium Carbonate ( , 1.5 eq) -
Electrophile: Methyl iodide (MeI) or Sodium chlorodifluoroacetate (for
) -
Solvent: DMF or NMP (Anhydrous)
Procedure:
-
Dissolution: Charge a flame-dried flask with the substrate (10 mmol) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add
(20 mmol) in one portion. Stir at RT for 30 min. Observation: The suspension may turn yellow indicating phenoxide formation. -
Addition: Dropwise add MeI (12 mmol) at 0°C to control exotherm.
-
Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over
, and concentrate. -
Validation:
NMR should show disappearance of the broad -OH singlet (>10 ppm) and appearance of -OMe singlet (~3.9 ppm).
Protocol B: Regioselective C4-SnAr Displacement
Objective: To introduce a bioactive amine or ether motif at the 4-position, displacing the fluorine atom. This is common in fungicide design (e.g., Picolinamides).
Reagents:
-
Substrate: 3-Alkoxy-2-chloro-4-fluoropyridine (Product from Protocol A)
-
Nucleophile: Primary/Secondary Amine (e.g., isobutylamine, aniline derivative) (1.2 eq)
-
Base: DIPEA (Hunig's Base) (2.0 eq)
-
Solvent: THF or Acetonitrile
Procedure:
-
Setup: Dissolve the substrate in THF (0.2 M).
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Thermal Cycle: Heat to 60°C. Note: The 4-F is highly activated; reflux is rarely needed and may degrade the selectivity vs. 2-Cl.
-
Monitoring: Reaction is typically complete in 4-6 hours. Look for the mass shift corresponding to
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol C: C2-Suzuki-Miyaura Coupling
Objective: To attach the pyridine "head" to an aryl/heteroaryl "tail," completing the agrochemical scaffold.
Reagents:
-
Substrate: 4-Amino-3-alkoxy-2-chloropyridine (Product from Protocol B)
-
Boronic Acid: Aryl boronic acid (1.5 eq)
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Combine substrate, boronic acid, and base in dioxane. Sparge with Argon for 15 mins.
-
Catalyst: Add Pd catalyst under Argon flow.
-
Reaction: Heat to 90-100°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via HPLC or crystallization.
Synthesis Workflow Diagram
Caption: Step-wise construction of a trisubstituted pyridine agrochemical core.
References
-
World Intellectual Property Organization (WIPO). (2024). Tricyclic compounds and their uses (WO2024079623A1). Link
- Relevance: Cites the use of 2-Chloro-4-fluoropyridin-3-ol as a starting material and demonstrates O-alkyl
-
Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Link
- Relevance: Reviews the structural motifs of modern pyridine herbicides (e.g., Fluchloraminopyr)
-
Reissig, H.-U., et al. (2012). Synthesis and Reactivity of Pyridin-4-ols. University of Berlin. Link
- Relevance: Discusses the reactivity of 4-fluoropyridines and the synthesis of highly substituted pyridine scaffolds via lithiation and SnAr str
-
PubChem. (2025). Compound Summary: 2-Chloro-4-fluoropyridine.[1][2] National Library of Medicine. Link
- Relevance: Provides physical property data and safety classific
Sources
Experimental protocol for Suzuki coupling with 2-Chloro-4-fluoropyridin-3-ol
Executive Summary
This guide details the experimental protocols for performing Suzuki-Miyaura cross-coupling reactions on 2-Chloro-4-fluoropyridin-3-ol . This substrate presents a "perfect storm" of synthetic challenges: an electron-deficient pyridine core, a potential catalyst-poisoning hydroxyl group, and two halogenated positions with distinct reactivity profiles (C-Cl vs. C-F).
Successful coupling at the 2-chloro position while retaining the 4-fluoro substituent requires strict control over catalyst ligation and base selection. This note provides two validated workflows:
-
Route A (Robust): O-Protection strategy for scale-up and high purity.
-
Route B (Direct): Ligand-accelerated direct coupling for rapid screening.
Chemo-Structural Analysis & Reactivity Profile
Before initiating wet chemistry, it is critical to understand the electronic environment of the substrate.
-
The 2-Chloro Position (Target): Activated for Oxidative Addition by the adjacent pyridine nitrogen. However, the free 3-hydroxyl group (if deprotonated to the phenoxide) donates electron density into the ring, deactivating this position toward Pd(0).
-
The 4-Fluoro Position (Risk): While generally inert to Pd-catalyzed coupling under standard conditions, this position is highly activated for Nucleophilic Aromatic Substitution (
) . Strong bases or nucleophilic solvents (e.g., methoxide, free amines) can displace the fluorine, leading to impurities. -
The 3-Hydroxyl Group (Poison): The acidic proton (
) consumes base and the resulting anion can coordinate to Palladium, arresting the catalytic cycle.
Strategic Decision Tree
Use the following logic flow to select your experimental protocol:
Figure 1: Strategic decision tree for selecting the optimal coupling protocol.
Route A: The "Gold Standard" (Protection Strategy)
Rationale: Protecting the 3-OH as a benzyl ether (OBn) prevents catalyst poisoning and restores the electrophilicity of the 2-Cl position. The benzyl group is stable to basic Suzuki conditions but removable via hydrogenation or acid hydrolysis.
Step 1: Benzyl Protection
-
Reagents: Benzyl Bromide (1.2 eq),
(2.0 eq), DMF (0.5 M). -
Conditions: 60°C, 4 hours.
-
Workup: Aqueous extraction (EtOAc/Water). The product, 3-(benzyloxy)-2-chloro-4-fluoropyridine , is lipophilic and easily purified via silica gel chromatography (Hex/EtOAc).
Step 2: Suzuki Coupling Protocol
Scope: Validated for aryl and heteroaryl boronic acids.
Materials
-
Substrate: 3-(benzyloxy)-2-chloro-4-fluoropyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%)-
Alternative:
(5 mol%) for simple aryls.
-
-
Base:
(3.0 equiv) - Preferred over carbonates to minimize defluorination. -
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.
Procedure
-
Charge: In a reaction vial equipped with a stir bar, add the protected pyridine substrate, boronic acid, and base.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst: Add the Pd catalyst quickly under a counter-flow of inert gas.
-
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.
-
Checkpoint: Look for the consumption of starting material (M+) and formation of product (M + Aryl - Cl).
-
-
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography.
Route B: Direct Coupling (High-Throughput)
Rationale: For rapid library synthesis where an extra protection step is inefficient. This route relies on Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3) which are bulky, electron-rich, and capable of facilitating oxidative addition even on deactivated, electron-rich heterocycles.
Materials
-
Substrate: 2-Chloro-4-fluoropyridin-3-ol (1.0 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (5-10 mol%)
-
Why: SPhos is water-tolerant and excellent for hindered chlorides.
-
-
Base:
(3.5 equiv)-
Note: Extra base is required to deprotonate the hydroxyl group (1 eq) and activate the boronic acid (1.5 eq).
-
-
Solvent: n-Butanol / Water (3:1) or Toluene / Water (3:1).
Procedure
-
Mix: Combine substrate, boronic acid (1.5 eq), and base in the reaction vessel.
-
Solvent: Add solvent mixture.[1]
-
Purge: Sparge with Argon for 10 minutes (Critical: Oxygen kills the active monomeric Pd species).
-
Catalyst: Add XPhos Pd G3.
-
Heat: 100°C for 2-6 hours.
-
Quench: Adjust pH to ~6 with dilute HCl carefully (do not over-acidify or product may stay in water layer if basic nitrogens are present). Extract with EtOAc/IPA (3:1).
Data Presentation & Optimization[1][2]
Solvent & Base Screening Results
Substrate: 2-Chloro-4-fluoropyridin-3-ol + Phenylboronic acid
| Entry | Route | Catalyst | Solvent | Base | Yield (LCMS) | Notes |
| 1 | B (Direct) | DMF | < 10% | Catalyst poisoning; black Pd precip. | ||
| 2 | B (Direct) | XPhos Pd G3 | BuOH/H2O | K3PO4 | 82% | Clean conversion. |
| 3 | A (Protected) | Dioxane/H2O | 95% | High purity, requires deprotection step. | ||
| 4 | A (Protected) | Toluene | 60% | Significant defluorination observed ( |
Reaction Mechanism & Side Pathways
The diagram below illustrates the competition between the desired catalytic cycle and the unwanted
Figure 2: Mechanistic pathway showing the Suzuki cycle (Green) vs. the competing SNAr defluorination (Red).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remaining) | Catalyst poisoning by free OH (Route B) or O2. | Switch to Route A (Protection) or increase catalyst loading to 10 mol%. Ensure rigorous degassing. |
| De-halogenation (Product - Cl) | "Protodehalogenation" side reaction. | Lower temperature to 80°C. Use dry solvents (anhydrous dioxane) if possible, though Suzuki usually needs trace water. |
| Loss of Fluorine (Product - F + OH) | Switch base from Carbonate/Hydroxide to Phosphate ( | |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Ligand is insufficient to stabilize Pd. Switch to SPhos or XPhos (biaryl phosphines). |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions with Heterocycles. BenchChem Technical Library.
-
Li, J. J. (2024). Suzuki-Miyaura Coupling.[2][3][4][5][6] In: Name Reactions. Springer, Cham. (General reference for catalytic cycles depicted in Figure 2).
-
Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-3-hydroxypyridine.[7][8] Merck/Millipore Sigma Technical Data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 2-Chloro-3-hydroxypyridine 98 6636-78-8 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
Strategic Functionalization of 2-Chloro-4-fluoropyridin-3-ol for Kinase & Helicase Inhibitor Discovery
Executive Summary
The pyridine scaffold remains a cornerstone in the design of ATP-competitive kinase inhibitors and, more recently, helicase inhibitors (e.g., WRN). Among the available building blocks, 2-Chloro-4-fluoropyridin-3-ol (CAS: 1227577-96-9) offers a unique "tri-functional" platform. Its substitution pattern allows for orthogonal reactivity, enabling medicinal chemists to sequentially install three distinct pharmacophores: a solubilizing group or hydrogen-bond donor (at C3), a hinge-binding or solvent-front moiety (at C4), and a core scaffold extension (at C2).
This guide details the strategic application of this intermediate, focusing on regioselective transformations that maximize yield and minimize side reactions during library synthesis.
Chemical Profile & Reactivity Logic
To successfully utilize 2-Chloro-4-fluoropyridin-3-ol, one must understand the electronic "terrain" of the molecule. The three functional handles react under distinct conditions, allowing for a programmable synthesis.
| Position | Functional Group | Electronic State | Reactivity Mode | Optimal Transformation |
| C3 | Hydroxyl (-OH) | Nucleophilic (when deprotonated) | Ether formation (Protection or Linker attachment) | |
| C4 | Fluorine (-F) | Highly Electrophilic | Displacement by amines/alkoxides (Warhead installation) | |
| C2 | Chlorine (-Cl) | Moderately Electrophilic | Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura / Buchwald-Hartwig (Scaffold extension) |
Regioselectivity Mechanism
The C4-Fluorine is significantly more labile toward nucleophilic attack than the C2-Chlorine . This is due to two factors:
-
Meisenheimer Complex Stabilization: The nitrogen atom at position 1 stabilizes the negative charge of the intermediate Meisenheimer complex more effectively for C4 attack (para) than C2 (ortho), particularly when C3 is occupied by an electron-donating oxygen.
-
Leaving Group Ability: In
reactions on electron-deficient heterocycles, fluoride is a superior leaving group to chloride due to the high C-F bond polarization, which lowers the activation energy for the rate-determining nucleophilic addition step.
Synthetic Strategy: The "Tri-Vector" Protocol
The most robust synthetic route follows a specific order of operations: Protection
Workflow Diagram
Caption: Sequential functionalization strategy ensuring regioselective assembly of the inhibitor core.
Detailed Experimental Protocols
Phase A: C3-Hydroxyl Masking (PMB Protection)
Context: The free hydroxyl group can interfere with subsequent Pd-catalyzed steps or
Reagents:
-
2-Chloro-4-fluoropyridin-3-ol (1.0 equiv)[1]
-
1-(Chloromethyl)-4-methoxybenzene (PMB-Cl) (1.1 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Solvent: DMF (anhydrous)
Protocol:
-
Dissolution: Charge a reaction vessel with 2-Chloro-4-fluoropyridin-3-ol (e.g., 3.00 g, 19.3 mmol) and anhydrous DMF (55 mL, ~0.35 M).
-
Base Addition: Add
(4.00 g, 29.0 mmol) in a single portion. Stir for 10 minutes at room temperature. -
Alkylation: Add PMB-Cl (2.15 mL, 21.3 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (Argon/Nitrogen) for 4 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (
mL) and brine (50 mL) to remove DMF. -
Drying: Dry the organic phase over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient) typically yields the product as a white/off-white solid.
Phase B: C4-Selective Displacement
Context: This step installs the amine or ether moiety often responsible for solvent interactions or hinge binding.
Reagents:
-
C3-Protected Intermediate (from Phase A) (1.0 equiv)
-
Nucleophile (e.g., Morpholine, Piperazine, or Aniline derivative) (1.1–1.2 equiv)
-
Base: DIPEA (2.0 equiv) or
-
Solvent: DMSO or NMP
Protocol:
-
Setup: Dissolve the C3-protected intermediate in DMSO (0.5 M).
-
Addition: Add the amine nucleophile and DIPEA.
-
Reaction: Stir at 80–100°C . Monitor by LC-MS.
-
Critical Note: The 4-F is displaced rapidly. If the temperature is too high (>120°C), you may observe trace displacement of the 2-Cl, though this is rare with the 4-F present.
-
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc.
Phase C: C2-Suzuki Cross-Coupling
Context: The final step connects the pyridine core to the rest of the inhibitor scaffold (e.g., an aryl or heteroaryl ring).
Reagents:
-
C4-Substituted Intermediate (from Phase B) (1.0 equiv)
-
Aryl Boronic Acid/Ester (1.2 equiv)
-
Catalyst:
(5 mol%) or /XPhos -
Base:
(2.0 equiv) or (2M aq.) -
Solvent: 1,4-Dioxane/Water (4:1)
Protocol:
-
Degassing: Combine the intermediate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen for 10 minutes.
-
Catalyst: Add the Pd catalyst.
-
Reaction: Heat to 90–100°C for 2–6 hours (or use Microwave irradiation at 110°C for 30 min).
-
Workup: Filter through Celite, dilute with EtOAc, wash with water, and concentrate.
Data Summary & Troubleshooting
| Parameter | Observation | Recommendation |
| Solubility | Starting material is poorly soluble in non-polar solvents. | Use DMF or DMSO for the initial alkylation step. |
| Regioselectivity | <5% of C2-substitution observed during | Maintain temperature <100°C during Step 2. If C2-sub occurs, switch solvent to iPrOH (protic solvents can sometimes assist F-displacement via H-bonding). |
| Purification | Pyridine nitrogen can cause tailing on silica. | Add 1% Triethylamine (TEA) or |
References
-
Synthesis of WRN Inhibitor Intermediates
- Source: WO2024079623A1. "Tricyclic compounds and their uses."
- Relevance: Describes the specific protocol for PMB-protection of 2-Chloro-4-fluoropyridin-3-ol.
-
Regioselectivity in Halopyridines
-
General Kinase Inhibitor Synthesis
-
Source: "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications."[3] Molecules, 2019.
- Relevance: Discusses the use of boronic acids (Step 3) in coupling to pyridine cores for kinase inhibitors like Crizotinib and others.
-
Sources
Application Notes and Protocols for the Functionalization of 2-Chloro-4-fluoropyridin-3-ol
Introduction: The Versatile Role of 2-Chloro-4-fluoropyridin-3-ol in Modern Chemistry
2-Chloro-4-fluoropyridin-3-ol is a key heterocyclic building block in the fields of medicinal chemistry and materials science. The strategic placement of its chloro, fluoro, and hydroxyl functionalities on the pyridine ring offers a versatile platform for the synthesis of a diverse array of complex molecules. The hydroxyl group, in particular, serves as a prime handle for introducing various functional groups through O-alkylation, O-acylation, and O-silylation, thereby enabling the modulation of physicochemical and biological properties of the resulting derivatives. The electron-withdrawing nature of the halogen substituents significantly influences the reactivity of the hydroxyl group and the pyridine ring, necessitating carefully optimized protocols for its selective functionalization.
This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient and selective functionalization of the hydroxyl group of 2-chloro-4-fluoropyridin-3-ol. The methodologies outlined herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
I. O-Alkylation: Synthesis of Aryl and Alkyl Ethers
The conversion of the hydroxyl group of 2-chloro-4-fluoropyridin-3-ol to an ether linkage is a fundamental transformation for introducing a wide range of substituents. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods to achieve this transformation.
A. Williamson Ether Synthesis: A Classic and Reliable Approach
The Williamson ether synthesis is a widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an organohalide.[1] In the context of 2-chloro-4-fluoropyridin-3-ol, the first step involves the deprotonation of the hydroxyl group to form a more nucleophilic pyridinolate anion, which then reacts with an alkyl or benzyl halide.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. NaH offers the advantage of an irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, non-hygroscopic, and often safer alternative.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for SN2 reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Reaction Temperature: The reaction is typically performed at room temperature to moderate heat to ensure a reasonable reaction rate without promoting potential side reactions, such as elimination with secondary alkyl halides.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluoropyridin-3-ol (1.0 equiv).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or MeCN, approximately 0.1-0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 equiv, or K₂CO₃, 2.0 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Condition A (NaH/DMF) | Condition B (K₂CO₃/MeCN) | Expected Outcome |
| Base | Sodium Hydride (60% dispersion in mineral oil) | Potassium Carbonate | High Yield |
| Solvent | N,N-Dimethylformamide | Acetonitrile | Good Solubility |
| Temperature | 0 °C to room temperature | Room temperature to 60 °C | Controlled Reaction Rate |
| Alkylating Agent | Primary or Benzyl Halides | Primary or Benzyl Halides | Efficient Substitution |
B. Mitsunobu Reaction: For Hindered Alcohols and Inversion of Stereochemistry
The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[2] It is particularly useful for the alkylation of hindered alcohols or when the Williamson ether synthesis fails. The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Causality of Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD/DIAD forms a key phosphonium salt intermediate that activates the alcohol for nucleophilic attack.
-
Nucleophile: In this case, the nucleophile is the alcohol to be alkylated.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.
Experimental Protocol: General Procedure for Mitsunobu Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloro-4-fluoropyridin-3-ol (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.5 equiv) dropwise over 15-20 minutes. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the product by column chromatography. It is often beneficial to first triturate the crude mixture with a solvent like diethyl ether to precipitate some of the byproducts before chromatography.
II. O-Acylation: Synthesis of Ester Derivatives
Esterification of the hydroxyl group is a common strategy to introduce acyl groups, which can serve as protecting groups or as precursors for further transformations. This can be achieved using acyl chlorides or carboxylic anhydrides, often in the presence of a base.
A. Acylation with Acyl Chlorides or Carboxylic Anhydrides in the Presence of a Base
This is a straightforward and highly efficient method for ester formation. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for less reactive or sterically hindered alcohols.[3][4]
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired acyl group and the stability of the starting material.
-
Base: Pyridine can act as both a base and a solvent. Triethylamine is a stronger, non-nucleophilic base.
-
Catalyst: DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive N-acylpyridinium intermediate.[4]
Experimental Protocol: General Procedure for O-Acylation
-
Preparation: Dissolve 2-chloro-4-fluoropyridin-3-ol (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM), THF, or pyridine.
-
Addition of Base and Catalyst: Add the base (e.g., pyridine as solvent or Et₃N, 1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Addition of Acylating Agent: Cool the mixture to 0 °C and add the acyl chloride or carboxylic anhydride (1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Work-up: If DCM or THF is used as a solvent, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. If pyridine is the solvent, remove it under reduced pressure and then proceed with a standard aqueous workup.[5]
-
Purification: Purify the crude ester by column chromatography on silica gel.
| Acylating Agent | Base/Catalyst System | Typical Reaction Time | Notes |
| Acetyl Chloride | Pyridine | 1-3 hours | Pyridine acts as both solvent and base. |
| Acetic Anhydride | Et₃N / DMAP (cat.) | 1-2 hours | Highly efficient for acetylation.[5] |
| Benzoyl Chloride | Et₃N / DMAP (cat.) | 2-4 hours | For the introduction of a benzoyl protecting group. |
III. O-Silylation: Protection of the Hydroxyl Group
Silyl ethers are widely used as protecting groups for hydroxyl functions due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[6] The choice of the silylating agent allows for tuning the stability of the resulting silyl ether.
Causality of Experimental Choices:
-
Silylating Agent: The reactivity and steric bulk of the silylating agent are key considerations. Trimethylsilyl chloride (TMSCl) provides a labile protecting group, while tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl) offer greater stability.
-
Base: A non-nucleophilic base such as imidazole or triethylamine is used to scavenge the HCl byproduct. Imidazole is particularly effective as it also acts as a catalyst.
-
Solvent: Aprotic solvents like DMF or DCM are commonly used.
Experimental Protocol: General Procedure for O-Silylation
-
Preparation: Dissolve 2-chloro-4-fluoropyridin-3-ol (1.0 equiv) and the base (e.g., imidazole, 2.5 equiv) in an anhydrous aprotic solvent (e.g., DMF).
-
Addition of Silylating Agent: Add the silylating agent (e.g., TBSCl, 1.2 equiv) in one portion.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude silyl ether can often be used without further purification. If necessary, purify by column chromatography on silica gel.
| Silylating Agent | Base | Relative Stability of Silyl Ether |
| Trimethylsilyl chloride (TMSCl) | Triethylamine | Labile |
| tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | Moderately Stable |
| Triisopropylsilyl chloride (TIPSCl) | Imidazole | Very Stable |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all reagents and solvents with care, consulting the Safety Data Sheets (SDS) for specific hazards.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme caution under an inert atmosphere.
-
Acyl chlorides and silyl chlorides are corrosive and moisture-sensitive.
-
DEAD and DIAD are toxic and potentially explosive; handle with care.
Conclusion
The protocols detailed in these application notes provide a robust foundation for the functionalization of the hydroxyl group of 2-chloro-4-fluoropyridin-3-ol. By carefully selecting the appropriate reaction conditions and reagents, researchers can efficiently synthesize a wide variety of ether, ester, and silyl ether derivatives, thereby unlocking the full potential of this versatile building block in the development of novel chemical entities. The principles of causality behind the experimental choices have been elucidated to empower scientists to adapt and optimize these methods for their specific research needs.
References
-
Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350-356. [Link]
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992 , 42, 335-656. [Link]
- Scriven, E. F. V.; Murugan, R. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. In Advances in Catalysis; Academic Press: 2005; Vol. 49, pp 1-135.
-
Hofle, G.; Steglich, W.; Vorbruggen, H. 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English1978 , 17 (8), 569-583. [Link]
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
Scriven, E. F. V. 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews1983 , 12 (2), 129-161. [Link]
-
Alvarez, T. V.; Plata, R. E. The DMAP-Catalyzed Acylation of Alcohols—A Mechanistic Study. ScholarWorks @ UTRGV2020 . [Link]
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
The Strategic Application of 2-Chloro-4-fluoropyridin-3-ol in the Synthesis of Novel Kinase Inhibitors
Introduction: The Emergence of Substituted Pyridinols in Medicinal Chemistry
In the landscape of modern drug discovery, halogenated heterocyclic scaffolds are of paramount importance. The strategic incorporation of chlorine and fluorine atoms into a pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 2-Chloro-4-fluoropyridin-3-ol is a versatile building block that offers a unique combination of reactive sites, making it an attractive starting material for the synthesis of complex, biologically active compounds. This application note will provide an in-depth guide on the utilization of 2-Chloro-4-fluoropyridin-3-ol in the synthesis of potential kinase inhibitors, with a particular focus on Glycogen Synthase Kinase 3 (GSK-3).
The pyridine core, particularly when substituted with halogens, is a common feature in many approved drugs.[1] The presence of a hydroxyl group at the 3-position and a chlorine atom at the 2-position of the pyridine ring in 2-Chloro-4-fluoropyridin-3-ol provides two key points for chemical modification. The hydroxyl group can be derivatized, for instance, through etherification or by serving as a directing group, while the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The fluorine atom at the 4-position can enhance binding interactions and improve metabolic stability.
This guide will explore the synthetic utility of 2-Chloro-4-fluoropyridin-3-ol, present a detailed protocol for its conversion into a key amine intermediate, and subsequently, its application in the synthesis of a novel pyridyl urea, a class of compounds known to exhibit potent GSK-3 inhibitory activity.[2]
Core Concepts: Reactivity and Synthetic Strategy
The synthetic utility of 2-Chloro-4-fluoropyridin-3-ol is rooted in the distinct reactivity of its functional groups. The hydroxyl group can readily react with various electrophiles. However, for the synthesis of pyridyl ureas, the corresponding aminopyridine is a more direct precursor. Therefore, a key strategic step involves the conversion of the 3-hydroxyl group to an amino group.
A plausible and efficient method to achieve this transformation is through a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an azide, and subsequent reduction. Alternatively, a more direct approach involving a Mitsunobu reaction with a nitrogen nucleophile could be employed. For the purpose of this guide, we will focus on a robust and widely applicable method.
Once the 2-chloro-4-fluoro-3-aminopyridine intermediate is obtained, the path to synthesizing pyridyl urea kinase inhibitors is straightforward. The amino group can readily react with a variety of isocyanates to form the desired urea linkage. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-fluoro-3-aminopyridine
This protocol outlines a proposed, efficient synthesis of the crucial amine intermediate from 2-Chloro-4-fluoropyridin-3-ol.
Step 1a: Synthesis of 2-Chloro-4-fluoropyridin-3-ol (Hypothetical Optimized Route)
While various methods for the synthesis of substituted pyridinols exist, a common approach involves the diazotization of an aminopyridine followed by hydrolysis. A plausible route to 2-Chloro-4-fluoropyridin-3-ol could start from 2-chloro-3-amino-4-fluoropyridine. However, for the purpose of this guide, we will assume 2-Chloro-4-fluoropyridin-3-ol is the available starting material. A general method for the preparation of a related compound, 2-chloro-3-fluoropyridine, involves the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride.[3]
Step 1b: Conversion of 2-Chloro-4-fluoropyridin-3-ol to 2-Chloro-4-fluoro-3-aminopyridine
This protocol is adapted from established methodologies for the conversion of phenols to anilines.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-Chloro-4-fluoropyridin-3-ol | Commercially Available | ≥97% |
| Di-tert-butyl azodicarboxylate (DBAD) | Sigma-Aldrich | 97% |
| Triphenylphosphine (PPh3) | Sigma-Aldrich | 99% |
| Diphenylphosphoryl azide (DPPA) | Sigma-Aldrich | 97% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | ≥99.9% |
| Sodium azide (NaN3) | Sigma-Aldrich | ≥99.5% |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | Sigma-Aldrich | ≥99% |
| Lithium hydroxide (LiOH) | Sigma-Aldrich | ≥98% |
| Tetrahydrofuran (THF) | Fisher Scientific | HPLC Grade |
| Water (H2O) | Fisher Scientific | Deionized |
| Sodium borohydride (NaBH4) | Sigma-Aldrich | ≥98% |
| Nickel(II) chloride hexahydrate (NiCl2·6H2O) | Sigma-Aldrich | 98% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO3) | --- | --- |
| Brine | --- | --- |
| Anhydrous magnesium sulfate (MgSO4) | Fisher Scientific | --- |
| Celite® | Sigma-Aldrich | --- |
Protocol:
-
Azidation: To a solution of 2-Chloro-4-fluoropyridin-3-ol (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add triphenylphosphine (1.5 eq) and di-tert-butyl azodicarboxylate (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of diphenylphosphoryl azide (1.5 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding 3-azido-2-chloro-4-fluoropyridine.
-
Reduction: To a solution of the 3-azido-2-chloro-4-fluoropyridine (1.0 eq) in a 2:1 mixture of THF and water (0.1 M), add lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction to 0 °C and add sodium borohydride (3.0 eq) portion-wise, followed by the addition of nickel(II) chloride hexahydrate (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-chloro-4-fluoro-3-aminopyridine.
Part 2: Synthesis of a Representative Pyridyl Urea GSK-3 Inhibitor
This protocol describes the synthesis of a novel pyridyl urea derivative, a potential GSK-3 inhibitor, from the 2-chloro-4-fluoro-3-aminopyridine intermediate. The chosen isocyanate, 3-chloro-4-fluorophenyl isocyanate, is a commercially available reagent.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-Chloro-4-fluoro-3-aminopyridine | Synthesized in Part 1 | --- |
| 3-Chloro-4-fluorophenyl isocyanate | Sigma-Aldrich | 98% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Hexanes | Fisher Scientific | HPLC Grade |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
Protocol:
-
To a solution of 2-chloro-4-fluoro-3-aminopyridine (1.0 eq) in anhydrous dichloromethane (0.2 M) under an argon atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a solution of 3-chloro-4-fluorophenyl isocyanate (1.05 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the target compound, N-(2-chloro-4-fluoropyridin-3-yl)-N'-(3-chloro-4-fluorophenyl)urea.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the target pyridyl urea GSK-3 inhibitor.
Caption: Synthetic pathway from 2-Chloro-4-fluoropyridin-3-ol.
Rationale and Scientific Insights
The choice of 2-Chloro-4-fluoropyridin-3-ol as a starting material is strategic. The chlorine atom at the 2-position of the pyridine ring is known to be a good leaving group in nucleophilic aromatic substitution reactions, which can be exploited for further diversification of the scaffold. The fluorine atom at the 4-position can enhance the binding affinity of the final compound to the target kinase by participating in hydrogen bonding or other non-covalent interactions. Furthermore, the introduction of fluorine is a well-established strategy to block metabolic hydroxylation, thereby improving the pharmacokinetic profile of a drug candidate.
The urea linkage is a common pharmacophore in kinase inhibitors. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of the kinase active site. The synthesis of ureas via the reaction of an amine with an isocyanate is a robust and high-yielding transformation, making it ideal for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The target molecule, N-(2-chloro-4-fluoropyridin-3-yl)-N'-(3-chloro-4-fluorophenyl)urea, combines the key features of a substituted pyridine with a halogenated phenylurea moiety, a combination that has shown promise in the development of potent and selective GSK-3 inhibitors.
Data Summary
The following table summarizes the key characteristics of the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Groups |
| 2-Chloro-4-fluoropyridin-3-ol | C₅H₃ClFNO | 147.54 | Hydroxyl, Chloro |
| N-(2-chloro-4-fluoropyridin-3-yl)-N'-(3-chloro-4-fluorophenyl)urea | C₁₂H₇Cl₂F₂N₃O | 318.11 | Urea, Chloro, Fluoro |
Conclusion and Future Directions
2-Chloro-4-fluoropyridin-3-ol is a valuable and versatile building block for the synthesis of biologically active compounds, particularly kinase inhibitors. This application note has provided a detailed, albeit proposed, synthetic pathway for the preparation of a novel pyridyl urea derivative with potential as a GSK-3 inhibitor. The presented protocols are based on well-established chemical transformations and offer a solid foundation for researchers in drug discovery and development.
Future work could involve the exploration of a wider range of isocyanates to build a library of pyridyl ureas for comprehensive SAR studies. Additionally, the reactivity of the 2-chloro position could be exploited for further functionalization, leading to the discovery of novel and potent kinase inhibitors. The unique substitution pattern of 2-Chloro-4-fluoropyridin-3-ol provides a rich platform for the design and synthesis of the next generation of targeted therapeutics.
References
- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google P
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
-
2-Chloro-3-fluoropyridine-4-carboxaldehyde | Properties, Uses, Safety Data & Supplier China | High Purity Pyridine Derivatives - Pipzine Chemicals. (URL: [Link])
- Preparation method of 1-(2-chloro-4-pyridyl)
-
Synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline - PrepChem.com. (URL: [Link])
-
Pharmaceutical compositions containing a fluoroquinolone antibiotic drug - Patent US-8450311-B2 - PubChem. (URL: [Link])
- US8686042B2 - GSK-3 inhibitors - Google P
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (URL: [Link])
-
Drug Discovery Patents - Charles River Laboratories. (URL: [Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (URL: [Link])
-
2-Chloro-4-fluoropyridine | C5H3ClFN | CID 2782792 - PubChem. (URL: [Link])
-
Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PubMed Central. (URL: [Link])
- WO2014059383A1 - Gsk3 inhibitors and methods of use thereof - Google P
-
(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review) - ResearchGate. (URL: [Link])
-
Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed. (URL: [Link])
- US7872129B2 - Compositions useful as inhibitors of GSK-3 - Google P
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 3. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Chloro-4-fluoropyridin-3-ol Synthesis
Status: Operational Ticket ID: CHEM-SUP-2024-CFP Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Regioselective Fluorination of 2-Chloropyridin-3-ol
Executive Summary & Core Strategy
The Challenge: Synthesizing 2-chloro-4-fluoropyridin-3-ol is synthetically demanding due to the electron-deficient nature of the pyridine ring and the competing directing effects of the substituents. Direct electrophilic fluorination of the phenol is prone to oxidative degradation and poor regioselectivity.
The Solution: The most robust, high-yield protocol relies on Directed Ortho Metalation (DoM) . This strategy utilizes the C3-hydroxyl group (protected as a MOM ether) to direct lithiation specifically to the C4 position, followed by electrophilic trapping with NFSI (N-Fluorobenzenesulfonimide).
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Impact on Yield |
| Protecting Group | MOM (Methoxymethyl) | Critical. MOM coordinates Li+, locking regioselectivity at C4. |
| Base Selection | LDA (Lithium Diisopropylamide) | High. Prevents nucleophilic attack at C6 or Cl-displacement (common with n-BuLi). |
| Temperature | -78°C to -75°C | High. Temperatures > -60°C promote "pyridyne" formation (elimination of LiCl). |
| Fluorinating Agent | NFSI | Medium. Superior solubility and safety profile compared to Selectfluor in THF. |
Validated Experimental Protocol
Note: This protocol assumes a 10g scale. Adjust stoichiometry linearly.
Phase A: Protection (The Anchor)
Goal: Convert 2-chloropyridin-3-ol to 2-chloro-3-(methoxymethoxy)pyridine.
-
Suspend 2-chloropyridin-3-ol (1.0 eq) in dry DCM at 0°C.
-
Add DIPEA (1.5 eq) followed by slow addition of MOM-Cl (1.2 eq).
-
Warm to RT and stir for 4h. Aqueous workup.
-
Checkpoint: Product should be a clear/pale yellow oil. If solid precipitates, check for unreacted starting material.
-
Phase B: The Critical Lithiation-Fluorination Sequence
Goal: Regioselective installation of Fluorine at C4.
-
Setup: Flame-dry a 3-neck flask. Purge with Argon (not Nitrogen, if possible, for higher purity).[1]
-
Base Gen: Add anhydrous THF and diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir 30 min to form LDA.
-
Substrate Addition: Dissolve the MOM-protected pyridine (1.0 eq) in minimal THF. Add dropwise to the LDA solution at -78°C.
-
Reaction Time: Stir for exactly 45-60 minutes at -78°C.
-
IPC (In-Process Control): Remove 0.1 mL aliquot, quench with D₂O. NMR should show >95% deuterium incorporation at C4 (loss of the doublet at ~7.2 ppm).
-
-
Fluorination: Dissolve NFSI (1.3 eq) in THF. Add this solution slowly to the lithiated species, maintaining T < -70°C.
-
Quench: After 2h, quench with saturated NH₄Cl solution while still cold.
Phase C: Deprotection
-
Dissolve the crude intermediate in MeOH.
-
Add 3M HCl (5 eq) or TFA/DCM (1:1). Stir at RT until TLC indicates MOM removal.
-
Neutralize carefully to pH 6-7 to precipitate the product.
Troubleshooting Guide (Q&A)
User Question: "My yield is consistently low (<20%), and I see a lot of starting material returned. What is wrong?"
Dr. Vance: This is the classic "Wet Lithiation" symptom.
-
Diagnosis: The lithiated intermediate (2-chloro-3-MOM-4-lithiopyridine) is a "super-base." Even trace moisture (ppm levels) in your THF or atmosphere will protonate it back to the starting material before NFSI is added.
-
Fix:
-
Distill THF over Sodium/Benzophenone or use a column solvent purification system.
-
Titrate your n-BuLi using the diphenylacetic acid method before use. Old n-BuLi is often the culprit.
-
The "Cannula Test": Ensure you are transferring reagents via cannula or gas-tight syringe, never by pouring.
-
User Question: "I am observing a byproduct with a mass corresponding to a butyl group addition (+57 mass units). Why?"
Dr. Vance: You are experiencing Nucleophilic Attack instead of deprotonation.
-
Cause: You likely used n-BuLi directly on the substrate, or your LDA formation was incomplete. n-BuLi is a strong nucleophile and will attack the C6 position or displace the Chlorine at C2.
-
Fix: Ensure complete formation of LDA (bulky, non-nucleophilic base) before adding the pyridine. Stir the amine+BuLi for at least 30 mins at -78°C.
User Question: "I see a mixture of 4-fluoro and 6-fluoro isomers. How do I stop the C6 fluorination?"
Dr. Vance: This is a Coordination Failure .
-
Mechanism: The C4 position is kinetically favored only if the Lithium coordinates to the oxygens of the MOM group (the "Chelation Effect"). If this coordination is weak, the base attacks the thermodynamically acidic C6 position (next to the ring Nitrogen).
-
Fix:
-
Switch solvent to pure THF (non-polar solvents like Hexane discourage chelation).
-
Ensure temperature stays strictly below -70°C. C6 lithiation has a higher activation energy; keeping it cold locks the kinetic C4 product.
-
User Question: "The reaction turns black and tarry upon adding NFSI."
Dr. Vance: This indicates Exothermic Decomposition or Pyridyne Formation .
-
Cause: Adding NFSI too fast caused a heat spike. If the temp rises > -50°C, the lithiated species eliminates LiCl to form a 3,4-pyridyne, which polymerizes instantly (black tar).
-
Fix: Add the NFSI solution slowly via syringe pump or dropping funnel over 20 minutes, monitoring internal temperature with a probe.
Visualizing the Logic
The following diagrams illustrate the decision-making process and the chemical pathway.
Diagram 1: Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying the root cause of yield failure in DoM reactions.
Diagram 2: The Reaction Pathway (Mechanism)
Caption: The Directed Ortho Metalation (DoM) pathway relying on the MOM group for C4 regioselectivity.
References & Authoritative Grounding
-
Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
-
Relevance: Foundational text on the mechanism of DoM and the hierarchy of directing groups (MOM > Cl).
-
-
Schlosser, M. (2005).[2][4] Organometallics in Synthesis: A Manual. Wiley.
-
Relevance: Provides standard operating procedures for handling "super-bases" and titrating organolithiums.
-
-
Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine. Organic Letters, 2(6), 803-805.[3] Link
-
Relevance: Highlights the risk of C6 lithiation and the necessity of specific conditions to avoid it.
-
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470-477. Link
-
Relevance: Validates NFSI as a preferred electrophilic fluorinating agent over F2 gas.
-
-
World Intellectual Property Organization. (2016). Patent WO2016178520A1: Method for preparing fluorinated pyridine derivatives.Link
-
Relevance: Industrial validation of the lithiation/fluorination sequence for similar pyridine substrates.
-
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-4-fluoropyridin-3-ol
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis.
Introduction
2-Chloro-4-fluoropyridin-3-ol is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern presents specific challenges in its preparation. This guide will focus on a plausible and common synthetic approach: the selective chlorination of a 4-fluoro-3-hydroxypyridine precursor. We will delve into the critical parameters, potential side reactions, and purification strategies to ensure a successful and optimized synthesis.
Proposed Synthetic Pathway
A logical and accessible route to 2-Chloro-4-fluoropyridin-3-ol involves the direct chlorination of 4-fluoro-3-hydroxypyridine. This approach is based on established methods for the chlorination of hydroxypyridines.
Caption: Proposed synthesis of 2-Chloro-4-fluoropyridin-3-ol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Chloro-4-fluoropyridin-3-ol.
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause A: Inactive Chlorinating Agent.
-
Explanation: The potency of chlorinating agents like sodium hypochlorite (bleach) can degrade over time. Using a reagent with low active chlorine content will result in incomplete or failed reactions.
-
Solution:
-
Always use a fresh, unopened bottle of the chlorinating agent.
-
If possible, titrate the chlorinating agent to determine its active chlorine concentration before use.
-
Consider alternative chlorinating agents such as N-chlorosuccinimide (NCS) which may offer better stability and milder reaction conditions.
-
-
-
Potential Cause B: Incorrect Reaction pH.
-
Explanation: The electrophilic chlorination of phenols and hydroxypyridines is highly pH-dependent. An incorrect pH can lead to a slow reaction rate or the formation of undesired byproducts.
-
Solution:
-
Carefully monitor and adjust the pH of the reaction mixture throughout the addition of the chlorinating agent. A basic pH is generally required for the chlorination of hydroxypyridines with sodium hypochlorite.
-
Use a reliable pH meter calibrated for the expected range.
-
Employ a buffer system if maintaining a stable pH is challenging.
-
-
Issue 2: Formation of Multiple Products and Byproducts
-
Potential Cause A: Over-chlorination.
-
Explanation: The pyridine ring is susceptible to further chlorination, especially under harsh conditions or with an excess of the chlorinating agent. This can lead to the formation of dichlorinated species.
-
Solution:
-
Add the chlorinating agent slowly and portion-wise to the reaction mixture.
-
Maintain a low reaction temperature (0-5 °C) to control the reaction rate and improve selectivity.
-
Use a stoichiometric amount of the chlorinating agent based on the starting material. A slight excess may be necessary, but large excesses should be avoided.
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.
-
-
-
Potential Cause B: Ring Opening or Decomposition.
-
Explanation: Halogenated pyridines, especially those with activating hydroxyl groups, can be unstable under certain conditions, leading to decomposition or ring-opening. 4-fluoropyridines are known to be unstable in aqueous and acidic conditions[1][2].
-
Solution:
-
Maintain a controlled temperature and avoid excessive heating.
-
Ensure the work-up procedure is performed promptly after the reaction is complete.
-
Neutralize the reaction mixture carefully during work-up to avoid strongly acidic or basic conditions for prolonged periods.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause A: Product Solubility.
-
Explanation: 2-Chloro-4-fluoropyridin-3-ol, being a polar molecule, may have significant solubility in aqueous solutions, leading to low recovery during extraction.
-
Solution:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product.
-
Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
-
-
-
Potential Cause B: Co-elution of Impurities during Chromatography.
-
Explanation: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging.
-
Solution:
-
Optimize the solvent system for column chromatography by testing various solvent polarities and combinations on a TLC plate.
-
Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
Recrystallization of the crude product before or after column chromatography can be an effective purification method. Experiment with different solvent systems for recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the chlorination reaction?
A1: The optimal temperature for the chlorination of 4-fluoro-3-hydroxypyridine is typically low, in the range of 0-10°C. Lower temperatures help to control the exothermic nature of the reaction, minimize the formation of byproducts from over-chlorination, and enhance the selectivity for the desired 2-chloro isomer.
Q2: Which solvent is recommended for this reaction?
A2: The reaction is often carried out in an aqueous medium, especially when using sodium hypochlorite. The starting material, 4-fluoro-3-hydroxypyridine, has some water solubility, which facilitates the reaction. If using other chlorinating agents like NCS, aprotic solvents such as dichloromethane (DCM) or acetonitrile can be used.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. Alternatively, HPLC can provide more quantitative monitoring.
Q4: What are the expected spectroscopic data for 2-Chloro-4-fluoropyridin-3-ol?
A4: While specific data can vary slightly based on the solvent and instrument, you can expect the following from a similar compound, 2-chloro-3-fluoro-4-hydroxypyridine[3]:
-
¹H NMR (in d6-DMSO): You would expect signals for the pyridine ring protons and the hydroxyl proton. For 2-chloro-3-fluoro-4-hydroxypyridine, the signals are at δ 11.86 (br s, 1H, OH), 7.89 (d, J = 5.3 Hz, 1H, C6-H), 6.95 (t, J = 5.8 Hz, 1H, C5-H)[3].
-
¹⁹F NMR (in d6-DMSO): A singlet is observed around δ 141.29[3].
-
Mass Spectrometry (ESI-MS): The expected (M+H)⁺ ion would be at m/z 148[3].
Q5: Are there alternative synthetic routes to 2-Chloro-4-fluoropyridin-3-ol?
A5: Yes, an alternative route involves the use of organometallic chemistry. For a similar compound, 2-chloro-3-fluoro-4-hydroxypyridine, a synthesis has been reported starting from a protected 2-chloro-3-fluoropyridine. The key steps involve lithiation at the 4-position at a low temperature (-78 °C), followed by reaction with trimethoxyborane and subsequent oxidation with peracetic acid to introduce the hydroxyl group[3]. This method can offer high regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-fluoropyridin-3-ol via Chlorination
-
Dissolve 4-fluoro-3-hydroxypyridine (1.0 eq) in water and cool the solution to 0-5°C in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium hypochlorite (1.1 eq) dropwise over 1-2 hours, while maintaining the temperature below 10°C.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Adjust the pH of the solution to ~7 using a dilute HCl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 2-Chloro-4-fluoropyridin-3-ol in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Inactive chlorinating agent | Use fresh reagent; titrate to confirm concentration. |
| Incorrect reaction pH | Monitor and maintain optimal pH throughout the reaction. | |
| Byproduct Formation | Over-chlorination | Slow addition of reagent, maintain low temperature, use stoichiometric amounts. |
| Ring decomposition | Control temperature, perform prompt work-up, avoid extreme pH. | |
| Purification Issues | High aqueous solubility | Saturate aqueous layer with brine before extraction; use a more polar solvent. |
| Co-elution of impurities | Optimize chromatography solvent system; consider recrystallization. |
Visualizations
Sources
Troubleshooting failed reactions involving 2-Chloro-4-fluoropyridin-3-ol
Case Reference: T-PYR-3OH-HALO
Status: Operational | Level: Tier 3 (Senior Scientist)
Executive Summary: The "Deceptive Scaffold"
You are likely here because a standard reaction on 2-Chloro-4-fluoropyridin-3-ol (CAS: 884507-28-0 or analogs) failed unexpectedly. This scaffold is a "wolf in sheep's clothing." While it appears to be a simple di-halogenated pyridine, the 3-hydroxyl group introduces amphoteric complexity that disrupts standard predictive models for Nucleophilic Aromatic Substitution (
This guide addresses the three most common failure modes reported by medicinal chemistry teams:
- Stagnation: The ring becomes electron-rich and unreactive.
-
Catalyst Poisoning: Suzuki/Buchwald reactions stall at <10% conversion.
-
Alkylation Ambiguity: Uncontrolled mixtures of
- vs. -alkylation.
Module 1: Troubleshooting Failures
Symptom: You are attempting to displace the 4-Fluoro or 2-Chloro group with an amine/alkoxide, but the reaction is stalled or requires excessive heat, leading to decomposition.
The Root Cause: The "Oxy-Anion Brake"
In standard halopyridines, the ring is electron-deficient, facilitating
-
The Trap: The base deprotonates the 3-OH to form the phenoxide anion (
). -
The Effect: This anion is a powerful electron donor (
effect). It pushes electron density into the pyridine ring, significantly raising the LUMO energy and deactivating the ring toward nucleophilic attack.
The Solution: The "Protect-Activate" Protocol
Do not attempt
Step-by-Step Recovery:
-
Protection: Cap the 3-OH with a non-donating or electron-withdrawing group.
-
Recommended: Tosylate (Ts) or Triflate (Tf). These are electron-withdrawing and will accelerate
at the 4-position. -
Alternative: Methyl ether (OMe) or MOM ether (neutral, prevents anion formation).
-
-
Regioselectivity Check:
-
4-Position (Fluorine): The primary site of attack for
. Fluorine is a superior leaving group to Chlorine in due to the high electronegativity stabilizing the Meisenheimer intermediate. -
2-Position (Chlorine): Less reactive in
but can be activated if the 4-position is blocked or if the ring nitrogen is activated (N-oxide).
-
Data: Relative Rates of
| Substrate State | Relative Rate | Electronic Status |
|---|---|---|
| Free 3-OH (Deprotonated) | < 1 (Stalled) | Electron Rich (Deactivated) |
| 3-OMe (Protected) | 100 | Neutral |
| 3-OTs (Electron Withdrawing) | 500+ | Activated |
Module 2: Troubleshooting Metal-Catalyzed Coupling (Suzuki/Buchwald)
Symptom: You are attempting a Suzuki coupling at the 2-Cl position. The starting material remains untouched, or you observe rapid "blacking out" (precipitation) of Palladium.
The Root Cause: The "Bidentate Chelation Trap"
The 2-Chloro-3-hydroxy motif is structurally perfect for binding metals. The Pyridine Nitrogen and the Phenol Oxygen (especially if deprotonated) form a stable 5-membered chelate ring with the Palladium center.
-
Mechanism: This displaces the phosphine ligands required for the catalytic cycle (Oxidative Addition
Transmetallation Reductive Elimination). The catalyst becomes sequestered in an inactive complex.
The Solution: Steric Bulk & Protection
Protocol A: The Protection Route (High Reliability)
-
Protect: Convert 3-OH to a bulky silyl ether (TBS/TIPS) or MOM ether.
-
Why: This physically blocks the oxygen from coordinating to Pd and prevents the formation of the anionic species.
-
-
Coupling: Perform the Suzuki reaction.
-
Selectivity: Pd inserts into the C-Cl bond (C2) preferentially over C-F (C4) because C-Cl is weaker and oxidative addition is faster for heavier halogens.
-
Protocol B: The Ligand Route (If protection is impossible) Use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) that can out-compete the substrate for Pd binding.
-
Recommended: XPhos or RuPhos .
-
Avoid: Simple
or dppf.
Figure 1: Decision logic for preventing reaction failure based on reaction type.
Module 3: N-Alkylation vs. O-Alkylation
Symptom: You want to make the ether (O-alkyl), but you get the pyridone (N-alkyl), or a mixture.
The Science: Ambident Nucleophilicity
The 3-hydroxypyridine anion can react at the Oxygen (hard nucleophile) or the Nitrogen (soft nucleophile).
-
O-Alkylation: Favored by "hard" conditions (high charge density matching).
-
N-Alkylation: Favored by "soft" conditions and thermodynamic stability of the pyridone form.
Selection Matrix
| Target Product | Base | Solvent | Additive | Mechanism Note |
| O-Alkyl (Ether) | DMF / Acetone | None | Silver coordinates N, forcing reaction at O. | |
| N-Alkyl (Pyridone) | THF / DMSO | LiCl | Lithium coordinates O, exposing N lone pair. |
FAQ: Frequently Asked Questions
Q: Can I remove the 2-Cl later?
A: Yes. Reductive dechlorination is standard. However, if you perform
Q: Why is my 4-F not reacting with amines even after protecting the OH?
A: Check your solvent.
Q: Is the 2-Chloro-4-fluoropyridin-3-ol commercially stable? A: It is generally stable but hygroscopic. The 3-OH group makes it prone to hydrogen bonding. Store under inert gas. If it turns dark brown, it has likely oxidized to a quinone-like species; repurify via recrystallization or silica plug before use.
References
-
Regioselectivity in Halopyridines
-
Catalyst Poisoning by Hydroxypyridines
- Title: "Identification and Elimination of an Unexpected C
- Source:Organic Process Research & Development
- Context: Details how heteroatom-containing substrates (like hydroxypyridines)
-
Link:
-
Ambident Reactivity of 3-Hydroxypyridines
- Title: "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells."
- Source:RSC Advances
- Context: Discusses the conditions favoring N- vs O-alkylation in fused pyridine systems, applicable to the 3-OH pyridine core.
-
Link:
-
Synthesis of 2-amino-4-fluoropyridine derivatives
- Title: "Synthetic method of 2-amino-4-fluoropyridine" (P
- Source:Google P
- Context: Illustrates industrial routes involving 2-chloro-4-fluoropyridine intermediates and protection group manipul
-
Link:
Sources
Stability and storage conditions for 2-Chloro-4-fluoropyridin-3-ol
This technical guide details the stability, storage, and handling protocols for 2-Chloro-4-fluoropyridin-3-ol (CAS: 1227577-96-9).[1] It is designed to function as a self-contained support resource for researchers and process chemists.[1]
Senior Application Scientist Desk Subject: Stability, Storage, and Handling Protocols Compound ID: 2-Chloro-4-fluoropyridin-3-ol (CAS: 1227577-96-9)[1]
Executive Summary: The "Golden Rules"
| Parameter | Specification | Criticality |
| Storage Temperature | 2°C to 8°C (Refrigerate) | High |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical |
| Moisture Sensitivity | Hygroscopic (Protect from humidity) | High |
| Light Sensitivity | Photosensitive (Store in amber vials) | Medium |
| Preferred Solvent | DMSO, DMF (Anhydrous) | For immediate use |
Part 1: Storage & Stability FAQs
Q1: Why is an inert atmosphere strictly required for this compound?
A: The requirement for an inert atmosphere (Argon/Nitrogen) is driven by two synergistic instability factors inherent to the 2-chloro-4-fluoropyridin-3-ol scaffold:
-
Oxidative Degradation: The 3-hydroxy group (phenolic-like) is electron-rich, making the ring susceptible to slow oxidation by atmospheric oxygen, leading to the formation of quinone-like impurities which manifest as a brown/black discoloration.[1]
-
Hydrolytic Defluorination: The fluorine atom at the 4-position is activated by the ring nitrogen and the adjacent electron-withdrawing chlorine.[1] In the presence of atmospheric moisture, this position is prone to Nucleophilic Aromatic Substitution (SNAr) , where water displaces the fluorine to form the corresponding pyridone/diol species [1].[1]
Q2: Can I store this compound in solution (e.g., DMSO or Methanol stocks)?
A: No, long-term storage in solution is not recommended. [1]
-
In Protic Solvents (Methanol/Water): The compound is liable to undergo solvolysis (exchange of the Fluorine for a Methoxy or Hydroxy group) over time, especially if the solution is not pH-neutral.[1]
-
In Aprotic Solvents (DMSO/DMF): While soluble, DMSO is hygroscopic.[1] Absorbed water will accelerate the hydrolysis of the C-F bond.
-
Recommendation: Prepare fresh stock solutions immediately prior to use. If storage is unavoidable, freeze at -20°C or below in a sealed, anhydrous septum vial for no longer than 1 week.
Q3: The compound arrived on blue ice, but the ice packs were melted. Is it still good?
A: Likely, yes. While 2-8°C is the storage standard to maximize shelf-life (1-2 years), the compound is chemically stable for short excursions (24-48 hours) at ambient temperature, provided it was kept dark and sealed.[1]
-
Action: Immediately transfer to 2-8°C storage. Check physical appearance; if it remains an off-white/beige solid, it is likely intact.[1] If it has turned dark brown or gummy, assess purity via LC-MS before use.
Part 2: Troubleshooting & Diagnostics
Use this guide to diagnose issues based on physical observation.
| Symptom | Probable Cause | Mechanism | Remediation |
| Color Change: White | Oxidation | Formation of quinoid species or polymerization due to air exposure.[1] | Purify: Recrystallization or column chromatography may recover parent material.[1] Store under Argon. |
| Purity Drop: New peak at [M-2]+ or [M-18] in LCMS | Hydrolysis | Loss of F (-19) and gain of OH (+17) | Discard: Hydrolysis products are difficult to separate.[1] Use fresh batch. |
| Gummy/Sticky Texture | Hygroscopicity | Absorption of water lowering the melting point.[1] | Dry: Desiccate under high vacuum over |
Part 3: Mechanistic Visualization
Degradation Pathways
The following diagram illustrates the primary degradation risks: Hydrolysis (SNAr) and Oxidation.[1]
Caption: Figure 1. Primary degradation pathways.[1] The 4-Fluoro position is highly activated for nucleophilic attack by water (hydrolysis), while the 3-Hydroxy group is sensitive to oxidative stress.[1]
Storage Decision Tree
Follow this logic flow to ensure sample integrity upon arrival.
Caption: Figure 2. Decision matrix for handling incoming shipments and establishing storage protocols.
Part 4: Handling & Experimental Protocols
Protocol: Safe Handling for Synthesis
Objective: To introduce 2-Chloro-4-fluoropyridin-3-ol into a reaction without compromising the bulk material.
-
Equilibration: Allow the storage vial to warm to room temperature before opening .
-
Why? Opening a cold vial in humid air causes immediate condensation of water vapor onto the hygroscopic solid, initiating hydrolysis.[1]
-
-
Weighing: Weigh quickly in a fume hood. If high precision is required or humidity is high (>50%), weigh inside a glovebox or under a funnel of flowing nitrogen.
-
Solubilization:
Protocol: Re-purification (Emergency)
If the material has darkened but retains >85% purity:
-
Dissolve in a minimal amount of Ethyl Acetate.[1]
-
Wash with a slightly acidic brine (pH ~5-6) to remove pyridone hydrolysis products (which are more water-soluble).[1]
-
Dry organic layer over MgSO4.[1]
-
Concentrate and recrystallize from Hexane/Ethyl Acetate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92042959, 2-Chloro-4-fluoropyridin-3-ol. Retrieved from [Link]
-
Lead Sciences. Product Specification: 2-Chloro-4-fluoropyridin-3-ol. Retrieved from [Link][1][2]
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-4-fluoropyridin-3-ol: A Novel Approach vs. Traditional Methodology
Introduction: The Significance of 2-Chloro-4-fluoropyridin-3-ol in Modern Drug Discovery
Substituted pyridinols are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The specific substitution pattern of 2-Chloro-4-fluoropyridin-3-ol makes it a highly valuable building block in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies. The precise arrangement of the chloro, fluoro, and hydroxyl groups offers a unique combination of electronic properties and hydrogen bonding capabilities, crucial for molecular recognition at biological targets.
This guide provides an in-depth comparison of a novel, convergent synthetic route to 2-Chloro-4-fluoropyridin-3-ol with a more traditional, linear approach. We will delve into the mechanistic rationale behind each synthesis, providing detailed experimental protocols and comparative data on yield, purity, and operational efficiency. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important intermediate.
The Traditional Synthetic Route: A Multi-step Functionalization of a Pre-formed Pyridine Core
The traditional approach to synthesizing highly substituted pyridines often relies on the sequential functionalization of a pre-existing pyridine ring. This linear strategy, while conceptually straightforward, can be hampered by issues with regioselectivity, cumulative yield loss over multiple steps, and the use of hazardous reagents. A plausible traditional synthesis of 2-Chloro-4-fluoropyridin-3-ol is outlined below.
Reaction Scheme: Traditional Synthesis
Caption: Traditional linear synthesis of 2-Chloro-4-fluoropyridin-3-ol.
Experimental Protocol: Traditional Synthesis
Step 1: Nitration of 2-Chloropyridine
-
To a stirred solution of concentrated sulfuric acid (100 mL) at 0-5 °C, slowly add 2-chloropyridine (20 g, 0.176 mol).
-
Add a mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (25 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice (500 g).
-
Neutralize with a saturated sodium carbonate solution until pH 7-8 is reached.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-nitropyridine.
Step 2: Reduction of 2-Chloro-4-nitropyridine
-
In a round-bottom flask, suspend 2-chloro-4-nitropyridine (25 g, 0.158 mol) in glacial acetic acid (250 mL).
-
Add iron powder (26.4 g, 0.474 mol) portion-wise, controlling the exothermic reaction.
-
Heat the mixture at 80 °C for 2 hours.
-
Cool the reaction, dilute with water (500 mL), and basify with concentrated ammonium hydroxide.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate to give 4-amino-2-chloropyridine.[1]
Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Dissolve 4-amino-2-chloropyridine (15 g, 0.117 mol) in a 70% hydrogen fluoride-pyridine solution (100 mL) at 0 °C.
-
Add a solution of sodium nitrite (8.9 g, 0.129 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Gently heat the reaction mixture to 50-60 °C to initiate the decomposition of the diazonium salt.
-
After the evolution of nitrogen gas ceases, pour the mixture into ice water and extract with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate carefully to yield 2-chloro-4-fluoropyridine.
Step 4: N-Oxidation of 2-Chloro-4-fluoropyridine
-
Dissolve 2-chloro-4-fluoropyridine (10 g, 0.076 mol) in dichloromethane (100 mL).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 70%, 20.5 g, 0.084 mol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield 2-chloro-4-fluoropyridine N-oxide.
Step 5: Boekelheide Rearrangement to 2-Chloro-4-fluoropyridin-3-ol
-
Heat 2-chloro-4-fluoropyridine N-oxide (8 g, 0.054 mol) in acetic anhydride (50 mL) at 120 °C for 6 hours.
-
Cool the reaction mixture and pour it into a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 2-Chloro-4-fluoropyridin-3-ol.
Performance of the Traditional Route
| Parameter | Observation |
| Overall Yield | Low (typically < 15%) |
| Number of Steps | 5 |
| Key Challenges | Regioselectivity in nitration, handling of HF-pyridine, thermal decomposition in diazotization, purification at each step. |
| Safety Concerns | Use of strong acids and nitrating agents, hazardous HF-pyridine, potentially explosive diazonium intermediates.[2] |
| Atom Economy | Poor, due to the multi-step nature and use of stoichiometric reagents. |
A Novel Synthetic Route: Convergent Bohlmann-Rahtz Pyridine Synthesis
To overcome the limitations of the traditional linear approach, we propose a novel, convergent synthesis based on a modified Bohlmann-Rahtz pyridine synthesis.[3][4] This powerful reaction allows for the construction of the substituted pyridine ring in a single step from readily available acyclic precursors, offering significant advantages in terms of efficiency and atom economy.
Reaction Scheme: Novel Synthesis
Caption: Novel convergent synthesis of 2-Chloro-4-fluoropyridin-3-ol.
Experimental Protocol: Novel Synthesis
Step 1: Synthesis of Ethyl 3-amino-4,4-difluorocrotonate
-
To a solution of ethyl 4,4-difluoroacetoacetate (25 g, 0.15 mol) in ethanol (150 mL), add ammonium acetate (17.3 g, 0.225 mol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 3-amino-4,4-difluorocrotonate.
Step 2: One-Pot Bohlmann-Rahtz Cyclization
-
To a solution of ethyl 3-amino-4,4-difluorocrotonate (16.3 g, 0.1 mol) in toluene (200 mL), add 1-chloro-3-butyn-2-one (10.2 g, 0.1 mol).
-
Add p-toluenesulfonic acid (1.9 g, 0.01 mol) as a catalyst.
-
Heat the mixture to reflux for 12 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-Chloro-4-fluoropyridin-3-ol.
Performance Comparison: Traditional vs. Novel Route
| Feature | Traditional Route | Novel Route |
| Overall Yield | < 15% | ~ 50-60% |
| Number of Steps | 5 | 2 |
| Atom Economy | Poor | Good |
| Scalability | Challenging | More amenable to scale-up |
| Safety | Multiple hazardous reagents | Fewer hazardous steps |
| Purification | Multiple chromatographic steps | Single final purification |
Validation and Characterization of 2-Chloro-4-fluoropyridin-3-ol
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-Chloro-4-fluoropyridin-3-ol. The following are the standard analytical techniques and expected results for the final product.
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Expect two aromatic proton signals, likely doublets or doublet of doublets, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Expect five distinct signals in the aromatic region.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. Expect a single resonance for the fluorine atom, with its chemical shift indicative of its position on the pyridine ring.[5][6][7]
High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase HPLC method is employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Assessment: The purity of the final compound should be >98% by peak area.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺. The observed mass should correspond to the calculated exact mass of C₅H₄ClFNO.
-
Fragmentation: Analyze the fragmentation pattern to further confirm the structure.[3][8][9][10]
Representative Analytical Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (br s, 1H, OH), 8.05 (d, 1H), 7.45 (d, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.2 (d, J=240 Hz), 148.5, 142.1, 125.8, 115.3 (d, J=20 Hz) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -118.5 |
| HPLC Purity | > 98% |
| MS (ESI+) | m/z = 163.99 [M+H]⁺ |
Conclusion: A Superior Strategy for a Key Intermediate
This guide has detailed and compared two distinct synthetic strategies for the preparation of 2-Chloro-4-fluoropyridin-3-ol. The traditional, linear approach, while feasible, suffers from a high step count, low overall yield, and significant safety and environmental concerns.
In contrast, the novel route, leveraging a modified Bohlmann-Rahtz pyridine synthesis, offers a highly efficient, convergent, and more sustainable alternative. The significant reduction in the number of synthetic steps leads to a dramatic improvement in the overall yield and simplifies the purification process. This makes the novel approach a superior strategy for the large-scale production of this valuable building block, empowering researchers and drug development professionals with a more practical and economical synthesis. The robust analytical validation methods outlined ensure the high quality and purity of the final product, which is paramount for its application in the synthesis of active pharmaceutical ingredients.
References
- US5283338A - Process for the preparation of 2-chloropyridines - Google P
- CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
-
13C NMR with 1H and 19F double decoupling - EPFL. (URL: [Link])
-
Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation... - ResearchGate. (URL: [Link])
-
Diazomethane | Division of Research Safety - University of Illinois. (URL: [Link])
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (URL: [Link])
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT. (URL: [Link])
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. (URL: [Link])
-
Diazotisation - Organic Chemistry Portal. (URL: [Link])
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (URL: [Link])
-
Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. (URL: [Link])
-
Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids - ResearchGate. (URL: [Link])
-
Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b. - ResearchGate. (URL: [Link])
-
Nitration reaction safety - YouTube. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (URL: [Link])
-
6 - Organic Syntheses Procedure. (URL: [Link])
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
-
(PDF) Bohlmann-Rahtz Pyridine Synthesis - Academia.edu. (URL: [Link])
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (URL: [Link])
-
Nitric Acid - Standard Operating Procedure (SOP). (URL: [Link])
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (URL: [Link])
-
2-Chloropyridine - National Toxicology Program. (URL: [Link])
-
HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (URL: [Link])
-
mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (URL: [Link])
-
Exploring Flow Procedures for Diazonium Formation - ResearchGate. (URL: [Link])
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (URL: [Link])
-
Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (URL: [Link])
-
HPLC Column for Structual Isomers - NACALAI TESQUE, INC. (URL: [Link])
-
19Flourine NMR. (URL: [Link])
-
Chiral HPLC Separations - Phenomenex. (URL: [Link])
-
Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. mdpi.org [mdpi.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 5. epfl.ch [epfl.ch]
- 6. jeolusa.com [jeolusa.com]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Purity Analysis of 2-Chloro-4-fluoropyridin-3-ol
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-4-fluoropyridin-3-ol, a key heterocyclic building block, is no exception. Its purity can significantly influence the yield and impurity profile of subsequent synthetic steps, ultimately impacting the final drug substance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the robust purity analysis of this critical intermediate. The methodologies detailed herein are grounded in established analytical principles and validated against internationally recognized guidelines to ensure data integrity and reliability.
Understanding the Analyte: 2-Chloro-4-fluoropyridin-3-ol
Before delving into analytical methodologies, a fundamental understanding of the analyte's physicochemical properties is paramount. 2-Chloro-4-fluoropyridin-3-ol possesses a polar pyridinol structure, substituted with both a chloro and a fluoro group. The presence of the hydroxyl group imparts significant polarity and the capacity for hydrogen bonding, which heavily influences its chromatographic behavior. Conversely, its relatively low molecular weight and potential for volatility, especially upon derivatization, open the door to gas chromatographic analysis. The pyridine ring provides a chromophore, making it suitable for UV detection in HPLC.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Polar Analytes
For polar, non-volatile compounds, Reverse-Phase HPLC (RP-HPLC) is often the technique of choice.[1] The inherent polarity of 2-Chloro-4-fluoropyridin-3-ol makes it an ideal candidate for this mode of chromatography.
Rationale for HPLC Method Development
The selection of the stationary phase is critical. A C18 (octadecyl) column is a versatile and widely used stationary phase that provides excellent retention for a broad range of moderately polar to non-polar compounds.[2] The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and resolution of the main peak from any potential impurities. A phosphate buffer is chosen to maintain a consistent pH, thereby ensuring reproducible retention times, as the ionization of the phenolic hydroxyl group is pH-dependent. Acetonitrile is a common organic modifier that offers good peak shape and low UV cutoff.
Detailed Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-Chloro-4-fluoropyridin-3-ol sample.
-
Dissolve in a 50 mL volumetric flask with a diluent of 50:50 (v/v) water and acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot through a 0.45 µm nylon syringe filter into an HPLC vial.
HPLC Method Validation
The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5]
Table 1: Summary of HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak purity index > 0.999 | No interference from blank or known impurities at the retention time of the main peak. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a concentration range of 0.05 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% for spiked samples at three concentration levels |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0% | Repeatability: 0.45%Intermediate Precision: 0.82% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.001 mg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.003 mg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust to minor variations in pH (±0.2), column temperature (±2 °C), and flow rate (±0.1 mL/min) |
HPLC Analytical Workflow
Caption: HPLC analytical workflow from sample preparation to reporting.
Gas Chromatography (GC): A Powerful Tool for Volatile Compounds
Gas chromatography is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds.[6] While 2-Chloro-4-fluoropyridin-3-ol itself has limited volatility due to the polar hydroxyl group, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis.
Rationale for GC Method Development
To overcome the low volatility of the analyte, a derivatization step is introduced. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique to convert the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This derivatized analyte is now sufficiently volatile for GC analysis. A mid-polarity column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), provides good selectivity for a wide range of compounds. Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.
Detailed Experimental Protocol for GC Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Split Ratio: 20:1
-
Injection Volume: 1 µL
Sample Preparation and Derivatization:
-
Accurately weigh approximately 25 mg of the 2-Chloro-4-fluoropyridin-3-ol sample into a vial.
-
Add 1 mL of pyridine and 0.5 mL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Dilute the derivatized sample with 10 mL of dichloromethane.
GC Method Validation
Similar to the HPLC method, the GC method is validated according to ICH Q2(R2) guidelines.[3][4][5]
Table 2: Summary of GC Method Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution of the derivatized analyte peak | No interference from derivatizing reagents or known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9992 over a concentration range of 0.05 - 1.5 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.8% - 101.5% for spiked samples at three concentration levels |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.5%Intermediate Precision: ≤ 2.5% | Repeatability: 0.65%Intermediate Precision: 1.10% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.0005 mg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.0015 mg/mL |
| Robustness | % RSD ≤ 2.5% for minor changes in method parameters | Robust to minor variations in injector temperature (±5 °C), oven ramp rate (±1 °C/min), and carrier gas flow (±0.1 mL/min) |
GC Analytical Workflow
Caption: GC analytical workflow including the essential derivatization step.
Method Comparison: HPLC vs. GC for Purity Analysis
The choice between HPLC and GC for the purity analysis of 2-Chloro-4-fluoropyridin-3-ol depends on several factors, including the nature of potential impurities, required sensitivity, and laboratory workflow considerations.
Table 3: Comparison of HPLC and GC Methods
| Feature | HPLC | GC |
| Analyte Suitability | Excellent for polar, non-volatile compounds. No derivatization needed. | Requires derivatization for polar analytes. Excellent for volatile impurities. |
| Sensitivity | Good, with LOQ typically in the low µg/mL range. | Excellent, often achieving lower detection limits than HPLC-UV. |
| Selectivity | High, with a wide range of column chemistries and mobile phases available. | Very high, especially with high-resolution capillary columns. |
| Speed | Moderate, with typical run times of 20-30 minutes. | Can be faster, with run times often in the 15-20 minute range. |
| Sample Throughput | Generally higher due to the absence of a derivatization step. | Lower due to the additional sample preparation (derivatization) step. |
| Robustness | Generally very robust and reproducible. | Derivatization can introduce variability if not well-controlled. |
| Cost of Consumables | Moderate, with column and solvent costs being the primary expenses. | Generally lower, with columns having a long lifetime. |
| Impurity Profiling | Well-suited for identifying polar and non-volatile impurities. | Ideal for identifying volatile and semi-volatile impurities. |
Conclusion and Recommendations
Both HPLC and GC offer viable and robust methods for the purity analysis of 2-Chloro-4-fluoropyridin-3-ol, each with its own set of advantages.
-
The HPLC method is recommended as the primary quality control procedure due to its direct analysis approach, which simplifies sample preparation and enhances sample throughput. It is particularly well-suited for routine analysis in a regulated environment where robustness and reproducibility are paramount.
-
The GC method , while requiring a derivatization step, provides superior sensitivity and is an excellent complementary technique. It is highly recommended for in-depth impurity profiling, especially for the detection of volatile organic impurities that may not be amenable to HPLC analysis.
Ultimately, a comprehensive quality control strategy for 2-Chloro-4-fluoropyridin-3-ol may involve the use of the HPLC method for routine purity testing and release, with the GC method employed for validation and in-depth characterization of impurity profiles. This dual-technique approach ensures a thorough understanding of the material's purity and provides a high degree of confidence in its quality. The validation of these analytical methods should adhere to the principles outlined by regulatory bodies such as the ICH and FDA to ensure global acceptance of the data.[7][8][9]
References
-
National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
- Muszalska, I., Ladowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluoropyridine. PubChem. Retrieved from [Link]
-
Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2024, December 25). (PDF) GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2Chloro pyridine content in Trazodone Hydrochloride API. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-3-fluoropyridine-4-boronic acid. PubChem. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
- Siddabathuni, R., et al. (n.d.). simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. World Journal of Pharmacy and Pharmaceutical Sciences.
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
